Pyrithyldione
Description
PYRITHYLDIONE is a small molecule drug with a maximum clinical trial phase of II.
structure
Structure
3D Structure
Properties
IUPAC Name |
3,3-diethyl-1H-pyridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h5-6H,3-4H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZASCBIBXNPDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C=CNC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045262 | |
| Record name | Pyrithyldione | |
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Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-04-3 | |
| Record name | Pyrithyldione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrithyldione [INN] | |
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| Record name | Pyrithyldione | |
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| Record name | pyrithyldione | |
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| Record name | pyrithyldione | |
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| Record name | PYRITHYLDIONE | |
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Foundational & Exploratory
Pyrithyldione: A Technical History of a Sedative-Hypnotic Agent
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrithyldione, a piperidinedione derivative, emerged in the mid-20th century as a sedative-hypnotic agent, intended as a safer alternative to the barbiturates of the era. This technical guide provides a comprehensive overview of the discovery, history, and eventual withdrawal of this compound. It details the chemical synthesis, pharmacological properties, and the significant adverse effect of agranulocytosis that led to its discontinuation. This document synthesizes available data on its mechanism of action as a central nervous system depressant and its role as a weak inducer of cytochrome P450 2D6. Experimental protocols for the synthesis of related compounds and for the preclinical evaluation of sedative-hypnotics are presented to provide a methodological context of the research conducted during its time.
Introduction
The mid-20th century was a period of significant discovery in psychopharmacology, with a pressing need for safer and more effective treatments for anxiety and insomnia. Barbiturates, the standard of care at the time, were fraught with problems of dependence, tolerance, and a narrow therapeutic index. In this context, this compound (3,3-diethyl-2,4(1H,3H)-pyridinedione) was developed and introduced as a novel non-barbiturate sedative and hypnotic. Initially marketed under trade names such as Presidon and Persedon, it was believed to offer an improved safety profile. However, post-marketing surveillance revealed a significant risk of a rare but severe adverse drug reaction, agranulocytosis, which ultimately led to its withdrawal from the market. This guide provides a detailed technical account of this compound's journey from discovery to discontinuation.
History and Discovery
While the invention of this compound as a psychoactive drug is credited to 1949, with an improved manufacturing process patented by Hoffmann-La Roche in 1959, its chemical history appears to predate this.[1][2] Notably, a patent was filed by Hoffmann-La Roche in 1937 for a co-crystal of this compound and propyphenazone, suggesting earlier research into this chemical entity.[2]
Timeline of Key Events:
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1937: Hoffmann-La Roche files a patent for a co-crystal of this compound and propyphenazone.[2]
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1949: this compound is invented as a psychoactive drug.[1]
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1950s: this compound is marketed as a sedative-hypnotic (e.g., Presidon, Persedon).
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1959: An improved method for the manufacture of this compound is patented by Roche.
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Post-marketing: Reports of agranulocytosis associated with this compound use emerge.
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Eventual Withdrawal: The drug is withdrawn from the market due to the unacceptable risk of agranulocytosis.
Chemical Synthesis
General Experimental Protocol for the Synthesis of 3,3-diethyl-2,4-pyridinedione Derivatives
This protocol is adapted from a known procedure for the synthesis of related compounds and provides a likely pathway for the synthesis of this compound.
Materials and Reagents:
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2,4-pyridinedione
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Sodium ethoxide
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Ethyl iodide
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Anhydrous ethanol (B145695)
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Diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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Deprotonation: To a solution of 2,4-pyridinedione in anhydrous ethanol, add sodium ethoxide. The ethoxide acts as a base to deprotonate the acidic methylene (B1212753) protons at the C-3 position of the pyridinedione ring, forming a resonance-stabilized enolate.
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First Alkylation: To the solution of the enolate, add one equivalent of ethyl iodide. The enolate undergoes nucleophilic attack on the ethyl iodide, resulting in the formation of 3-ethyl-2,4-pyridinedione.
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Second Deprotonation and Alkylation: A second equivalent of sodium ethoxide is added to deprotonate the remaining acidic proton at the C-3 position, followed by the addition of a second equivalent of ethyl iodide to yield 3,3-diethyl-2,4-pyridinedione (this compound).
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Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up. The ethanol is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The aqueous layer is neutralized with saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude this compound can then be purified by recrystallization or chromatography.
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Pharmacology
Mechanism of Action: Central Nervous System Depression
This compound exerts its sedative and hypnotic effects through its action as a central nervous system (CNS) depressant. While the precise molecular interactions were not fully elucidated during its time of use, it is now understood that many sedative-hypnotics of that era modulate the function of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS. The presumed mechanism of action for this compound involves the potentiation of GABAergic neurotransmission. This is likely achieved through a positive allosteric modulation of the GABA-A receptor, which, upon activation, increases chloride ion influx into neurons, leading to hyperpolarization and a decrease in neuronal excitability.
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Pharmacodynamics
Quantitative pharmacodynamic data for this compound is scarce in modern literature. The table below summarizes the expected type of data that would have been generated during its development, based on contemporaneous preclinical and clinical study designs.
| Parameter | Description | Expected Value Range (Hypothetical) |
| ED₅₀ (Hypnotic Effect) | The dose required to induce sleep in 50% of the test subjects (typically rodents). | Data not available in searched literature. |
| GABA-A Receptor Binding (Ki) | The inhibition constant, indicating the binding affinity of this compound to the GABA-A receptor. | Data not available in searched literature. |
| CYP2D6 Induction | The ability of this compound to increase the expression and activity of the cytochrome P450 2D6 enzyme. | Weak inducer, increased O-demethylation of codeine by 20% in one study. |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, are not well-documented in the available literature.
Experimental Protocols for Pharmacological Evaluation
The preclinical evaluation of sedative-hypnotic drugs during the mid-20th century relied on a battery of in vivo and in vitro tests to assess their efficacy and safety.
In Vivo Preclinical Screening of Sedative-Hypnotic Activity
Objective: To assess the sedative and hypnotic properties of a test compound in animal models.
Animal Model: Mice or rats.
Methodologies:
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Open Field Test:
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Principle: Measures spontaneous locomotor activity and exploratory behavior. A decrease in movement is indicative of sedation.
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Procedure: Animals are placed in a novel, open arena, and their movements (e.g., line crossings, rearing) are recorded over a set period after administration of the test compound or vehicle.
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Hole-Board Test:
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Principle: Assesses exploratory behavior and anxiety. A reduction in head-dipping into holes suggests a sedative or anxiolytic effect.
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Procedure: Animals are placed on a board with evenly spaced holes, and the number of head-dips is counted for a specific duration.
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Rotarod Test:
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Principle: Evaluates motor coordination and muscle relaxant effects. An inability to remain on a rotating rod indicates motor impairment, a common side effect of sedative-hypnotics.
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Procedure: Animals are placed on a rotating rod, and the latency to fall is measured.
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Potentiation of Barbiturate-Induced Sleep:
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Principle: Determines if the test compound enhances the hypnotic effect of a known barbiturate (B1230296).
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Procedure: Animals are pre-treated with the test compound, followed by a sub-hypnotic or hypnotic dose of a barbiturate (e.g., pentobarbital). The onset and duration of sleep (loss of righting reflex) are measured and compared to a control group receiving only the barbiturate.
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Adverse Effects: Agranulocytosis
The most significant and ultimately career-ending adverse effect of this compound was drug-induced agranulocytosis, a severe and life-threatening reduction in the number of white blood cells (neutrophils).
Clinical Evidence and Incidence
Case reports of agranulocytosis associated with this compound use emerged from various countries following its market introduction. A notable study in Spain estimated the incidence of this compound-associated agranulocytosis to be 35.6 cases per 100,000 patient-years. This represented a significantly elevated risk compared to the general population.
Proposed Mechanism of Agranulocytosis
The exact mechanism of this compound-induced agranulocytosis is not definitively established, but it is believed to be an idiosyncratic, immune-mediated reaction. Two primary hypotheses for drug-induced agranulocytosis are:
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Immune-Mediated Destruction: The drug or its metabolite may act as a hapten, binding to neutrophil surface proteins and forming a neoantigen. This triggers an immune response, leading to the production of antibodies that target and destroy mature neutrophils and their precursors in the bone marrow.
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Direct Myelotoxicity: The drug or a reactive metabolite could have a direct toxic effect on the bone marrow, specifically inhibiting the proliferation and differentiation of granulocyte progenitor cells.
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Withdrawal from the Market
The accumulating evidence of a causal link between this compound and agranulocytosis, a severe and potentially fatal condition, led to a re-evaluation of its benefit-risk profile. As safer alternatives with a lower propensity to cause such severe hematological adverse effects became available, regulatory agencies in various countries mandated the withdrawal of this compound from the market. The specific dates of withdrawal varied by country, but the overarching reason was the unacceptable risk of agranulocytosis.
Conclusion
The history of this compound serves as a critical case study in drug development and pharmacovigilance. Introduced with the promise of being a safer alternative to barbiturates, its unforeseen and severe toxicity highlighted the importance of post-marketing surveillance in identifying rare but serious adverse drug reactions. While its clinical use was short-lived, the story of this compound underscores the continuous and evolving process of ensuring drug safety. The methodologies for synthesis and preclinical evaluation presented here provide a glimpse into the scientific landscape of the time and offer a valuable historical perspective for modern drug development professionals. The ultimate withdrawal of this compound due to safety concerns was a necessary step in protecting public health and a testament to the importance of a robust pharmacovigilance system.
References
An In-depth Technical Guide to the Synthesis of Pyrithyldione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrithyldione, chemically known as 3,3-diethyl-2,4(1H,3H)-pyridinedione, is a sedative-hypnotic agent first synthesized in 1949.[1] It was historically used as an alternative to barbiturates but is no longer in clinical use due to adverse effects such as agranulocytosis.[1] Despite its discontinued (B1498344) therapeutic application, the synthesis of this compound and its analogs remains of interest to medicinal chemists and researchers studying structure-activity relationships of piperidinedione derivatives. This technical guide provides a comprehensive overview of the synthesis of this compound, including its precursors, detailed experimental protocols, and a mechanistic examination of the core reaction.
Synthesis Pathway Overview
The primary and most well-documented synthetic route to this compound involves the C-alkylation of a 2,4-pyridinedione precursor. This strategy leverages the acidic nature of the methylene (B1212753) protons at the C-3 position of the pyridinedione ring, which can be deprotonated by a strong base to form a nucleophilic enolate. This enolate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethyl halide to introduce the two ethyl groups.
Precursor Synthesis: 2,4-Pyridinedione
A crucial precursor for the synthesis of this compound is 2,4-pyridinedione. One common method for the synthesis of the related 6-aminopyrimidine-2,4-dione (a structural isomer of 2,4-pyridinedione with an amino group) involves the condensation of urea (B33335) and cyanoacetic acid.[2] A mixture of urea and cyanoacetic acid is heated with acetic anhydride. The resulting intermediate is then treated with a sodium hydroxide (B78521) solution to yield the pyrimidine-2,4-dione derivative.[2] While this specific protocol is for an aminated analog, similar condensation strategies are employed for the synthesis of the core 2,4-pyridinedione ring.
Core Synthesis of this compound
The core synthesis of this compound is achieved through the dialkylation of 2,4-pyridinedione.[3] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, and an alkylating agent, ethyl iodide.
Experimental Protocol: Synthesis of 3,3-diethyl-2,4-pyridinedione
This protocol details a base-mediated dialkylation of 2,4-pyridinedione.
Materials and Reagents:
| Reagent/Material | Grade |
| 2,4-Pyridinedione | Reagent |
| Sodium Ethoxide | Reagent |
| Ethyl Iodide | Reagent |
| Anhydrous Ethanol (B145695) | ACS Grade |
| Diethyl Ether | ACS Grade |
| Saturated aq. NH₄Cl | - |
| Saturated aq. NaCl | - |
| Anhydrous MgSO₄ | - |
| Dichloromethane | ACS Grade |
| Hexanes | ACS Grade |
| Ethyl Acetate (B1210297) | ACS Grade |
Procedure:
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Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-pyridinedione (e.g., 5.0 g, 45.0 mmol).
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Add anhydrous ethanol (100 mL) to the flask.
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Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (e.g., 6.74 g, 99.0 mmol) portion-wise to the stirred suspension. The mixture may become a clear solution as the sodium salt of the pyridinedione forms.
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Alkylation: To the resulting solution, add ethyl iodide (e.g., 14.0 g, 90.0 mmol) dropwise via a dropping funnel over 30 minutes. An exothermic reaction may be observed.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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Purification: The crude product is then purified using column chromatography on silica (B1680970) gel.
Alternative Synthesis Route: Hoffmann-La Roche Patented Method
An improved method for the manufacture of this compound was patented by Hoffmann-La Roche in 1959. This method likely represents a refinement of the alkylation process to improve yield and purity for industrial-scale production.
Reaction Mechanism
The synthesis of this compound proceeds via a classic enolate alkylation mechanism. The key steps are:
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Enolate Formation: The strong base, sodium ethoxide, deprotonates the acidic α-hydrogen at the C-3 position of the 2,4-pyridinedione ring, forming a resonance-stabilized enolate.
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Nucleophilic Attack: The enolate, acting as a nucleophile, attacks the electrophilic carbon of the ethyl iodide in an SN2 reaction, forming a new carbon-carbon bond.
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Second Alkylation: The mono-alkylated intermediate still possesses an acidic proton at the C-3 position and undergoes a second deprotonation and subsequent alkylation to yield the final 3,3-diethyl-2,4-pyridinedione product.
Data Presentation
Quantitative Data for this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.2 g/mol | |
| Melting Point | 91 °C | |
| Appearance | Crystalline solid | |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml | |
| λmax | 304 nm |
Spectroscopic Data:
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Spectra available for viewing. | |
| ¹³C NMR | Spectra available for viewing. | |
| Mass Spec (EI) | Spectra available for viewing. | |
| IR Spectrum | Spectra available for viewing. |
Visualizations
Caption: Overall synthetic workflow for this compound.
References
Pyrithyldione: An In-Depth Technical Guide on its Inferred Mechanism of Action as a Sedative-Hypnotic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrithyldione (also known as Presidon or Persedon) is a sedative-hypnotic agent developed in the mid-20th century.[1] While specific molecular binding and electrophysiological data for this compound are scarce, its mechanism of action is presumed to be similar to that of other piperidinedione derivatives and barbiturates, which act as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. This guide synthesizes the available information to present a probable mechanism of action, supported by the general principles of sedative-hypnotic pharmacology. It also provides historical context and outlines representative experimental protocols that would be employed to characterize such a compound today.
Inferred Mechanism of Action: Positive Allosteric Modulation of the GABAA Receptor
The central nervous system's primary inhibitory neurotransmitter is GABA. Its effects are largely mediated by the GABAA receptor, a ligand-gated ion channel permeable to chloride ions (Cl⁻). The binding of GABA to its receptor opens the channel, allowing an influx of Cl⁻, which hyperpolarizes the neuron and reduces its excitability.
Sedative-hypnotics of the piperidinedione class are understood to enhance the effect of GABA at the GABAA receptor. It is hypothesized that this compound binds to an allosteric site on the GABAA receptor complex, distinct from the GABA binding site itself. This binding is thought to induce a conformational change in the receptor that increases the duration of chloride channel opening in response to GABA binding. This prolonged influx of chloride ions potentiates the inhibitory effect of GABA, leading to generalized CNS depression, which manifests as sedation and hypnosis.
This proposed mechanism is analogous to that of barbiturates, which were the predominant sedative-hypnotics during the period when this compound was in use.
Caption: Inferred signaling pathway of this compound at the GABAA receptor.
Quantitative Data
Specific quantitative data on this compound's binding affinity (Kd or Ki) or its potentiation of GABA-ergic currents (EC50) are not available in the reviewed literature. However, some pharmacological data exists regarding its effect on metabolic enzymes.
| Parameter | Value | Reference |
| CYP2D6 Induction | Increased O-demethylation of codeine by 20% | [1] |
Experimental Protocols
While specific experimental protocols for this compound are not documented in recent literature, the following are standard methodologies used to characterize the sedative-hypnotic effects and mechanism of action of a compound targeting the GABAA receptor.
In Vitro Electrophysiology: Patch-Clamp Recording
Objective: To determine if this compound modulates GABAA receptor function and to quantify its potency and efficacy.
Methodology:
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Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2).
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Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells.
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Drug Application: A baseline GABA response is established by applying a submaximal concentration of GABA (e.g., EC10-EC20).
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Co-application: this compound at various concentrations is co-applied with GABA to determine its effect on the GABA-evoked current.
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Data Analysis: The potentiation of the GABA-ergic current by this compound is quantified, and a concentration-response curve is generated to determine the EC50 (concentration for 50% of maximal potentiation).
Caption: A representative experimental workflow for electrophysiological analysis.
In Vivo Behavioral Assay: Loss of Righting Reflex
Objective: To assess the sedative-hypnotic effect of this compound in an animal model.
Methodology:
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Animal Model: Adult male mice or rats are used.
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Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
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Observation: Animals are placed in a supine position at regular intervals after drug administration.
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Endpoint: The loss of the righting reflex is defined as the inability of the animal to right itself within a specified time (e.g., 30 seconds). The duration of the loss of righting reflex is recorded.
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Data Analysis: A dose-response relationship for the induction and duration of the loss of righting reflex is established. The ED50 (dose required to induce loss of righting reflex in 50% of animals) can be calculated.
Toxicological Profile
This compound was reported to have a risk of causing agranulocytosis, a serious blood dyscrasia, which contributed to its withdrawal from the market.[1] As a CNS depressant, it would be expected to have additive or synergistic effects with other sedatives, such as alcohol and opioids, increasing the risk of respiratory depression and overdose.
Conclusion
While direct molecular evidence is lacking, the available information strongly suggests that this compound exerts its sedative-hypnotic effects through positive allosteric modulation of the GABAA receptor, a mechanism shared with other piperidinedione derivatives and barbiturates. Its clinical use was discontinued (B1498344) due to significant safety concerns. Further research, should it be undertaken for historical or comparative purposes, would require modern electrophysiological and binding assays to definitively elucidate its molecular interactions with the GABAA receptor complex.
References
Pyrithyldione: A Technical Whitepaper on its Historical Use as a Hypnotic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrithyldione, a piperidinedione derivative first synthesized in 1949, was historically marketed under trade names such as Presidon and Persedon as a sedative and hypnotic agent.[1] It was initially perceived as a safer alternative to barbiturates. However, its clinical use was ultimately curtailed due to a significant risk of severe adverse effects, most notably agranulocytosis. This technical guide provides a comprehensive overview of the historical use of this compound as a hypnotic drug, consolidating available quantitative data, detailing experimental protocols from its initial clinical evaluation, and outlining its known pharmacological properties and toxicological profile.
Introduction
The mid-20th century saw a concerted effort in pharmaceutical research to develop sedative-hypnotic drugs with improved safety profiles over the then-prevalent barbiturates. This compound (3,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyridine) emerged from this era of drug discovery, introduced in 1949 as a novel non-barbiturate hypnotic.[1] It was purported to induce sleep without the significant "hangover" effects associated with barbiturates. This guide aims to present the available scientific and clinical data on this compound to inform modern research into sedative-hypnotic drugs and to provide a historical context for drug safety and pharmacovigilance.
Clinical Pharmacology
Dosage and Efficacy
The primary clinical application of this compound was in the management of insomnia. The effective hypnotic dose was established in early clinical trials, with a summary of the findings presented in Table 1.
| Dosage (grams) | Number of Patients | Number of Doses | Hypnotic Effect | Side Effects |
| 0.2 | 16 | 32 | Fair | None |
| 0.4 | 50 | 148 | Good | Dizziness (1 patient), Nausea (1 patient) |
| 0.6 | 12 | 23 | Good | Dizziness (1 patient) |
| 0.8 | 3 | 5 | Good | None |
Table 1: Summary of Clinical Efficacy and Side Effects of this compound (Presidon) as a Hypnotic Agent.
Pharmacokinetics
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. Like other sedative-hypnotics of its time, its primary effect is attributed to a general depression of the central nervous system (CNS). There is no definitive evidence in the historical literature to suggest its interaction with specific neurotransmitter systems, such as the GABAergic system, which is the primary target for many modern hypnotic drugs.
Experimental Protocols
Initial Clinical Evaluation of Hypnotic Efficacy
The following protocol was employed in the initial clinical assessment of this compound (Presidon) as a hypnotic agent:
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Patient Population: A total of 81 hospitalized patients experiencing insomnia who would have otherwise received a barbiturate (B1230296) hypnotic.
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Drug Administration: this compound was administered orally in tablet form.
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Dosage Regimen: Doses ranged from 0.2 to 0.8 grams.
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Data Collection:
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The hypnotic effect was evaluated by nursing staff and recorded in the patients' charts. The quality of sleep was categorized as "good" or "fair."
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The occurrence of any side effects was also recorded.
-
-
Control: While not a formal placebo-controlled trial in the modern sense, the effects were implicitly compared to the expected outcomes with standard barbiturate therapy at the time.
Toxicology and Adverse Effects
Agranulocytosis
The most significant and ultimately dose-limiting toxicity of this compound was agranulocytosis, a severe and potentially fatal reduction in white blood cells. A case-population study provided a quantitative risk assessment for this adverse effect, as detailed in Table 2.
| Metric | Value | 95% Confidence Interval |
| Incidence of Agranulocytosis | 35.6 cases per 100,000 patient-years | 18.9 - 60.9 |
| Risk Ratio (compared to non-exposed population) | 109.6 | 57.5 - 191.5 |
Table 2: Estimated Risk of Agranulocytosis Associated with this compound Use.
Other Adverse Effects
As noted in the initial clinical trials, other reported side effects at therapeutic doses were generally mild and included dizziness and nausea.
Logical Relationships and Signaling Pathways
Due to the limited understanding of its specific molecular mechanism, a detailed signaling pathway for this compound cannot be constructed. However, a logical diagram illustrating the known properties and relationships of the drug is presented below.
Conclusion
This compound represents a noteworthy chapter in the history of hypnotic drug development. While it initially showed promise as a non-barbiturate sedative, its significant risk of causing agranulocytosis led to its withdrawal from clinical use. The lack of detailed pharmacokinetic and mechanistic data, a common issue with drugs from this era, underscores the advancements in drug development and regulatory standards over the past several decades. This historical account serves as a valuable case study for researchers in pharmacology and drug safety, highlighting the importance of thorough toxicological profiling and post-marketing surveillance.
References
Pyrithyldione: Unraveling the In Vivo Journey of a Forgotten Sedative
A Technical Guide on the Pharmacokinetics and Metabolism of 3,3-diethyl-2,4-dioxo-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrithyldione, a sedative-hypnotic agent first synthesized in the mid-20th century, has long been relegated to the annals of pharmaceutical history. Despite its disuse, a comprehensive understanding of its in vivo behavior remains a relevant pursuit for toxicologists, pharmacologists, and drug historians. This technical guide synthesizes the sparse and historically scattered data on the pharmacokinetics and metabolism of this compound. Due to the cessation of its clinical use several decades ago, modern, detailed pharmacokinetic studies are unavailable. This guide, therefore, relies on a meticulous review of early toxicological reports and analogous data from structurally related compounds to construct a plausible, albeit incomplete, profile of this compound's absorption, distribution, metabolism, and excretion (ADME). The primary metabolic pathways are postulated to involve oxidative metabolism, with a known interaction with the CYP2D6 enzyme system. This document aims to provide a foundational understanding for researchers and to highlight the significant gaps in our knowledge of this once-used therapeutic agent.
Introduction
This compound, chemically known as 3,3-diethyl-2,4-dioxo-tetrahydropyridine and marketed under trade names such as Presidon and Persedon, was introduced as a sedative and hypnotic drug in 1949. It was initially perceived as a safer alternative to barbiturates. However, its clinical use was marred by reports of severe adverse effects, most notably agranulocytosis, a life-threatening blood disorder. Consequently, this compound was withdrawn from the market and is no longer in clinical use.
The study of obsolete drugs like this compound is not merely an academic exercise. Understanding their pharmacokinetic and metabolic profiles can provide valuable insights for the development of new therapeutic agents, particularly in predicting potential toxicities and drug-drug interactions of novel compounds with similar chemical scaffolds. Furthermore, a retrospective analysis of its metabolic fate can aid in forensic toxicology and in understanding the historical context of pharmacovigilance.
This guide endeavors to consolidate the fragmented information available on the in vivo pharmacokinetics and metabolism of this compound. Given the limitations of historical data, a definitive quantitative analysis is not possible. Instead, this document will present a qualitative and semi-quantitative overview based on the available literature.
Pharmacokinetics: A Qualitative Overview
Detailed pharmacokinetic parameters for this compound, such as its half-life, volume of distribution, clearance, and bioavailability, have not been well-documented in publicly accessible literature. The era in which this compound was used predates the establishment of modern, standardized pharmacokinetic studies. However, based on its intended use as a hypnotic, it can be inferred that the drug was formulated for relatively rapid absorption and onset of action.
Absorption
As an orally administered sedative, this compound was likely designed for efficient absorption from the gastrointestinal tract. The lipophilic nature of the diethyl-substituted pyridine (B92270) ring would facilitate its passage across biological membranes.
Distribution
Following absorption, this compound would have been distributed throughout the body. Its sedative effects necessitate its ability to cross the blood-brain barrier and act on the central nervous system. The extent of plasma protein binding is unknown but would have been a critical determinant of its distribution and availability at the site of action.
Metabolism
The metabolism of this compound is the area with the most, albeit still limited, available information. It is known to be a substrate and an inducer of the cytochrome P450 enzyme system. Specifically, this compound has been identified as an inducer of CYP2D6. This interaction is significant as CYP2D6 is responsible for the metabolism of a wide range of clinically important drugs.
Based on the metabolism of structurally similar compounds, such as glutethimide, the primary metabolic pathways for this compound are likely to involve:
-
Oxidative Metabolism: Hydroxylation of the ethyl groups or the pyridine ring would be a probable primary metabolic step. This would increase the water solubility of the compound, preparing it for subsequent conjugation and excretion.
-
Conjugation: The hydroxylated metabolites would likely undergo phase II conjugation reactions, such as glucuronidation, to form highly water-soluble conjugates that can be readily eliminated from the body.
Excretion
The primary route of excretion for this compound and its metabolites is presumed to be renal. The metabolic conversion to more polar, water-soluble compounds is a prerequisite for efficient urinary excretion.
Experimental Protocols: A Historical Perspective
A hypothetical experimental workflow for studying this compound metabolism in that era might have included:
-
Animal Dosing: Administration of this compound to laboratory animals, likely via oral gavage.
-
Sample Collection: Collection of urine and feces over a specified period.
-
Extraction: Solvent-based extraction of the biological samples to isolate the drug and its metabolites.
-
Chromatography: Separation of the extracted compounds using paper or thin-layer chromatography.
-
Detection: Visualization of the separated compounds using non-specific colorimetric reagents or UV light.
-
Structural Elucidation: Limited structural information might have been inferred from the chromatographic behavior and chemical reactions of the isolated metabolites.
Visualization of Postulated Metabolic Pathway
The following diagram illustrates the hypothetical metabolic pathway of this compound based on the principles of drug metabolism and analogy with related compounds.
Caption: Postulated metabolic pathway of this compound.
Experimental Workflow Visualization
The following diagram outlines a generalized experimental workflow for in vivo drug metabolism studies.
Caption: Generalized experimental workflow for in vivo metabolism studies.
Conclusion and Future Directions
The available information on the pharmacokinetics and metabolism of this compound is exceedingly limited due to its early withdrawal from clinical use. This technical guide has synthesized the existing knowledge, primarily drawing qualitative inferences and parallels with structurally related compounds. The most concrete piece of information is its role as a CYP2D6 inducer, a fact that carries implications for potential drug-drug interactions.
To build a more complete picture of this compound's in vivo behavior, a significant research effort would be required. This would involve:
-
De novo Synthesis: The synthesis of this compound and its potential metabolites would be the first step.
-
Modern In Vitro Studies: The use of human liver microsomes and recombinant CYP enzymes could precisely identify the enzymes responsible for its metabolism and characterize the kinetics of these reactions.
-
In Vivo Animal Studies: Modern pharmacokinetic studies in animal models, utilizing sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), would be necessary to determine key pharmacokinetic parameters and identify and quantify metabolites in biological matrices.
While the clinical relevance of this compound itself is minimal, a thorough investigation of its ADME properties could serve as a valuable case study in the broader context of drug metabolism and toxicology, particularly for heterocyclic compounds. It would also underscore the importance of comprehensive preclinical ADME studies in modern drug development to avoid the safety pitfalls that led to the demise of drugs like this compound.
Pyrithyldione toxicological profile and adverse effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrithyldione (3,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyridine), formerly marketed under trade names such as Presidon and Persedon, is a sedative-hypnotic agent developed in the mid-20th century. Initially introduced as a safer alternative to barbiturates, its clinical use was ultimately discontinued (B1498344) due to significant safety concerns, most notably the risk of a severe and potentially fatal blood dyscrasia, agranulocytosis. This technical guide provides a comprehensive overview of the toxicological profile of this compound, detailing its known adverse effects, available toxicological data, and the experimental methodologies relevant to its assessment. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into the safety assessment of sedative-hypnotic compounds and the historical context of pharmacovigilance.
Introduction
This compound was synthesized in 1949 and was used as a sedative and hypnotic agent.[1] It was presumed to be less toxic than the barbiturates in use at the time.[1] However, subsequent clinical experience and epidemiological studies revealed a significant association with severe adverse effects, leading to its withdrawal from the market.[2] This guide synthesizes the available toxicological data on this compound, with a focus on its most clinically significant adverse effect, agranulocytosis, as well as its effects on the central nervous system and drug metabolism.
Toxicological Profile
Acute Toxicity
Subchronic and Chronic Toxicity
Detailed information from subchronic and chronic toxicity studies in animals is scarce for this compound. Such studies are crucial for identifying target organs of toxicity and establishing a "no observable effect level" (NOEL).
Neurotoxicity
As a sedative-hypnotic, the primary pharmacological effect of this compound is on the central nervous system (CNS). Overdose can lead to significant CNS depression. The concurrent use of this compound with other CNS depressants, such as heroin, has been reported to result in fatal intoxication.[1]
Adverse Effects in Humans
The most significant adverse effect associated with this compound is idiosyncratic drug-induced agranulocytosis, a severe and life-threatening reduction in the number of neutrophils.[2]
Agranulocytosis
Agranulocytosis is a serious condition characterized by a neutrophil count of less than 0.5 x 10⁹/L, which can be accompanied by fever and signs of infection. Several anecdotal case reports in the mid-20th century first suggested a link between this compound and this adverse event.
A subsequent case-control study provided robust evidence for this association. The study identified a significantly elevated risk of agranulocytosis in individuals exposed to this compound.
Table 1: Quantitative Data on this compound-Associated Agranulocytosis
| Parameter | Value | 95% Confidence Interval |
| Adjusted Odds Ratio | 200.11 | 22 - ∞ |
| Incidence (per 100,000 patient-years) | 35.6 | 18.9 - 60.9 |
| Risk Ratio (compared to non-exposed) | 109.6 | 57.5 - 191.5 |
The data clearly indicate a strong association between this compound use and the development of agranulocytosis. The high odds ratio and risk ratio underscore the clinical significance of this adverse effect, which ultimately led to the drug's withdrawal from the market.
Mechanism of Action
The precise molecular mechanism of action for this compound's sedative-hypnotic effects has not been extensively elucidated in the available literature. It is hypothesized that, like many sedative-hypnotics of its era, it may interact with the GABAergic system, potentially as a positive allosteric modulator of GABA-A receptors. However, direct evidence from receptor binding or electrophysiological studies is lacking.
The mechanism underlying this compound-induced agranulocytosis is also not fully understood but is considered to be an idiosyncratic, likely immune-mediated, reaction.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic parameters for this compound, such as its half-life, volume of distribution, and clearance rates in humans, are not well-documented in the readily available literature. The processes of absorption, distribution, metabolism, and excretion (ADME) are fundamental to understanding a drug's efficacy and toxicity.
Metabolism
This compound is known to be an inducer of the cytochrome P450 enzyme CYP2D6. In studies, it was shown to increase the O-demethylation of codeine by 20%. This property indicates a potential for drug-drug interactions, where this compound could accelerate the metabolism of other drugs that are substrates of CYP2D6, potentially reducing their efficacy.
Experimental Protocols
While specific experimental protocols for this compound are not available, this section outlines general methodologies relevant to the toxicological assessment of sedative-hypnotic drugs and the investigation of drug-induced agranulocytosis.
Assessment of Sedative-Hypnotic Activity in Animal Models
Standard preclinical tests are used to evaluate the sedative and hypnotic properties of a compound.
-
Open-Field Test: This test assesses spontaneous locomotor activity and exploratory behavior. A sedative compound would be expected to decrease the distance traveled and the frequency of rearing.
-
Rotarod Test: This test evaluates motor coordination. Animals are placed on a rotating rod, and the latency to fall is measured. Sedative-hypnotics typically impair performance on this task.
-
Pentobarbital-Induced Sleeping Time: The ability of a compound to potentiate the hypnotic effect of a barbiturate (B1230296) like pentobarbital (B6593769) is a common screening method for sedative-hypnotics. An increase in the duration of sleep induced by pentobarbital in the presence of the test compound indicates a hypnotic effect.
Caption: Workflow for preclinical assessment of sedative-hypnotic activity.
Investigation of Drug-Induced Agranulocytosis
A case-control study is a common epidemiological design used to investigate the association between a drug and a rare adverse event like agranulocytosis.
-
Case Definition: Cases are defined as patients with a confirmed diagnosis of agranulocytosis (neutrophil count < 0.5 x 10⁹/L).
-
Control Selection: Controls are selected from the same population as the cases but do not have agranulocytosis.
-
Exposure Assessment: The history of drug exposure is meticulously collected for both cases and controls.
-
Data Analysis: The odds of exposure to the drug in the case group are compared to the odds of exposure in the control group to calculate an odds ratio (OR).
References
Methodological & Application
Analytical Methods for the Detection of Pyrithyldione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrithyldione (3,3-diethyl-2,4(1H,3H)-pyridinedione) is a sedative and hypnotic drug that was previously used for the treatment of insomnia. Although its use has largely been discontinued (B1498344) in clinical practice, its detection remains relevant in forensic toxicology and research settings. This document provides detailed application notes and protocols for the analytical detection of this compound in biological matrices, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques. These methods are essential for accurate quantification and confirmation of this compound in samples such as blood, urine, and plasma.
Analytical Techniques Overview
The primary methods for the detection and quantification of this compound are GC-MS and LC-MS/MS. These techniques offer high sensitivity and selectivity, which are crucial for the analysis of trace amounts of drugs in complex biological samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. GC-MS provides excellent chromatographic separation and mass spectral data for unambiguous identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, particularly for non-volatile and thermally labile compounds. It is often the method of choice for rapid and high-throughput analysis in clinical and forensic toxicology.[1]
Quantitative Data Summary
While specific quantitative validation data for this compound is not extensively available in recent literature, the following tables summarize typical performance characteristics for the analysis of similar sedative-hypnotic drugs using GC-MS and LC-MS/MS. These values can be considered as target parameters during method development and validation for this compound.
Table 1: Typical Performance Characteristics for GC-MS Analysis of Sedative-Hypnotics in Whole Blood [2][3]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | > 80% |
Table 2: Typical Performance Characteristics for LC-MS/MS Analysis of Sedative-Hypnotics in Urine/Plasma [4][5]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Whole Blood
This protocol describes a general procedure for the extraction and analysis of this compound from whole blood samples using GC-MS.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials: Whole blood sample, internal standard (e.g., a deuterated analog or a structurally similar compound), 1M sodium hydroxide (B78521), extraction solvent (e.g., n-butyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate), anhydrous sodium sulfate, centrifuge, vortex mixer, evaporator.
-
Procedure:
-
Pipette 1 mL of whole blood into a 15 mL glass centrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of 1M sodium hydroxide to basify the sample. Vortex for 30 seconds.
-
Add 5 mL of the extraction solvent.
-
Cap and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Instrumental Parameters
-
Gas Chromatograph:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 300°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Protocol 2: LC-MS/MS Analysis of this compound in Urine
This protocol provides a general method for the rapid and sensitive analysis of this compound in urine samples using LC-MS/MS.
1. Sample Preparation: Dilute-and-Shoot
-
Materials: Urine sample, internal standard solution, methanol, water, 0.1% formic acid, centrifuge, vortex mixer.
-
Procedure:
-
Pipette 100 µL of urine into a microcentrifuge tube.
-
Add 900 µL of a solution containing the internal standard in 50:50 methanol:water with 0.1% formic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard need to be determined by direct infusion.
-
Method Validation
For both GC-MS and LC-MS/MS methods, a full validation should be performed according to established guidelines (e.g., FDA, EMA, or SWGTOX). The validation should assess the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of this compound in biological samples. While specific performance data for this compound is limited, the provided protocols and typical validation parameters for similar compounds offer a strong starting point for method development and validation. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the laboratory, including sample throughput, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure the reliability and accuracy of the results obtained.
References
- 1. Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Studying Pyrithyldione's Effect on CYP2D6
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for investigating the effects of Pyrithyldione on the cytochrome P450 2D6 (CYP2D6) enzyme. This compound, a sedative-hypnotic drug, has been reported to be a weak inducer of CYP2D6.[1] Cytochrome P450 enzymes, particularly CYP2D6, are crucial in the metabolism of a significant number of clinically used drugs.[2][3][4][5] Alterations in CYP2D6 activity can lead to significant drug-drug interactions, affecting drug efficacy and safety. While CYP2D6 has traditionally been considered non-inducible by xenobiotics, recent studies suggest modest induction is possible under specific conditions. This protocol outlines both in vitro and in vivo methodologies to rigorously assess the inductive potential of this compound on CYP2D6.
Introduction
Cytochrome P450 2D6 (CYP2D6) is a key enzyme responsible for the metabolism of approximately 20-25% of clinically prescribed drugs. The activity of CYP2D6 is highly polymorphic, leading to varied drug responses among individuals. Understanding the potential of xenobiotics to modulate CYP2D6 activity is paramount in drug development to predict and mitigate the risk of adverse drug reactions and drug-drug interactions.
This compound has been identified as a CYP2D6 inducer, although it is considered less potent than other known inducers of different CYP enzymes. This protocol provides a comprehensive framework for characterizing the inductive effect of this compound on CYP2D6 using both in vitro and in vivo experimental models. The in vitro component utilizes primary human hepatocytes, a gold standard for studying CYP induction, with specific modifications to the culture conditions based on recent findings that suggest the presence of certain supplements like dexamethasone (B1670325) can mask CYP2D6 induction. The in vivo protocol describes a study in CYP2D6-humanized mice to assess the physiological relevance of any observed induction.
In Vitro Protocol: CYP2D6 Induction in Primary Human Hepatocytes
This protocol is designed to assess the potential of this compound to induce CYP2D6 expression and activity in a highly relevant in vitro system.
1. Materials
-
Cryopreserved primary human hepatocytes (at least three different donors)
-
Hepatocyte culture medium (dexamethasone-free)
-
This compound
-
Positive Controls:
-
Rifampicin (for CYP3A4 induction)
-
Omeprazole (for CYP1A2 induction)
-
Cortisol (as a potential positive control for CYP2D6 induction)
-
-
Negative Control: Vehicle (e.g., 0.1% DMSO)
-
CYP2D6 probe substrate: Dextromethorphan (B48470)
-
CYP3A4 probe substrate: Midazolam
-
CYP1A2 probe substrate: Phenacetin (B1679774)
-
LC-MS/MS system for metabolite quantification
-
Reagents for RNA extraction and qRT-PCR
2. Experimental Workflow
3. Detailed Methodology
-
Hepatocyte Culture:
-
Thaw and seed cryopreserved human hepatocytes in collagen-coated 24- or 48-well plates according to the supplier's instructions.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Allow the cells to acclimate for 24-48 hours before treatment. The culture medium used throughout the experiment must be free of dexamethasone.
-
-
Treatment:
-
Prepare stock solutions of this compound, positive controls, and the vehicle control.
-
On the day of treatment, dilute the compounds to their final concentrations in fresh, pre-warmed, dexamethasone-free hepatocyte culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include positive controls (e.g., 10 µM Rifampicin for CYP3A4, 50 µM Omeprazole for CYP1A2, and 1 µM Cortisol for CYP2D6) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells with the test compounds for 72 hours, with daily media changes.
-
-
Endpoint Analysis:
-
mRNA Analysis: After the 72-hour incubation, harvest the cells for RNA extraction. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP2D6, CYP3A4, and CYP1A2.
-
Enzyme Activity Assay: Following the 72-hour treatment, wash the cells and incubate them with a cocktail of probe substrates (e.g., 5 µM dextromethorphan for CYP2D6, 2 µM midazolam for CYP3A4, and 50 µM phenacetin for CYP1A2) in fresh medium for a specified time (e.g., 60 minutes).
-
Collect the supernatant and analyze the formation of the respective metabolites (dextrorphan, 1'-hydroxymidazolam, and acetaminophen) using a validated LC-MS/MS method.
-
4. Data Presentation
Table 1: In Vitro CYP mRNA Induction by this compound
| Compound | Concentration (µM) | CYP2D6 mRNA Fold Induction (Mean ± SD) | CYP3A4 mRNA Fold Induction (Mean ± SD) | CYP1A2 mRNA Fold Induction (Mean ± SD) |
| Vehicle Control | 0.1% DMSO | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Cortisol | 1 | |||
| Rifampicin | 10 | |||
| Omeprazole | 50 |
Table 2: In Vitro CYP Enzyme Activity Induction by this compound
| Compound | Concentration (µM) | CYP2D6 Activity (% of Vehicle Control) | CYP3A4 Activity (% of Vehicle Control) | CYP1A2 Activity (% of Vehicle Control) |
| Vehicle Control | 0.1% DMSO | 100 ± 15 | 100 ± 20 | 100 ± 18 |
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Cortisol | 1 | |||
| Rifampicin | 10 | |||
| Omeprazole | 50 |
In Vivo Protocol: Assessment of CYP2D6 Induction in Humanized Mice
This protocol outlines an in vivo study to determine if this compound induces CYP2D6 activity in a physiologically relevant animal model.
1. Materials
-
CYP2D6-humanized mice
-
This compound
-
CYP2D6 probe drug: Dextromethorphan
-
Vehicle for this compound and Dextromethorphan
-
Equipment for oral gavage and blood collection
-
LC-MS/MS system for pharmacokinetic analysis
2. Experimental Workflow
3. Detailed Methodology
-
Animal Model and Acclimation:
-
Use adult male CYP2D6-humanized mice.
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
-
Treatment Groups:
-
Divide the mice into at least two groups: a vehicle control group and a this compound-treated group (n ≥ 6 per group).
-
-
Dosing:
-
Pre-treat the this compound group with a selected dose of this compound (e.g., daily by oral gavage for 7 days). The vehicle group receives the vehicle on the same schedule.
-
On the last day of pre-treatment, administer a single oral dose of the CYP2D6 probe drug, dextromethorphan (e.g., 10 mg/kg), to all animals.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at multiple time points after dextromethorphan administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
-
Bioanalysis and Pharmacokinetic Analysis:
-
Quantify the plasma concentrations of dextromethorphan and its CYP2D6-mediated metabolite, dextrorphan, using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters for both dextromethorphan and dextrorphan, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and apparent oral clearance (CL/F) of dextromethorphan.
-
Calculate the AUC ratio of dextrorphan to dextromethorphan as an indicator of CYP2D6 activity.
-
4. Data Presentation
Table 3: Pharmacokinetic Parameters of Dextromethorphan in CYP2D6-Humanized Mice
| Treatment Group | Dextromethorphan Cmax (ng/mL) | Dextromethorphan AUC (ng*h/mL) | Dextromethorphan CL/F (mL/h/kg) |
| Vehicle Control | |||
| This compound |
Table 4: Dextrorphan to Dextromethorphan AUC Ratio
| Treatment Group | Dextrorphan AUC (ng*h/mL) | Dextrorphan/Dextromethorphan AUC Ratio |
| Vehicle Control | ||
| This compound |
Conclusion
The protocols detailed in this document provide a robust framework for the comprehensive evaluation of this compound's inductive effect on CYP2D6. The in vitro assay, with its specific culture conditions, is designed to provide a sensitive measure of direct induction potential at the cellular level. The in vivo study in CYP2D6-humanized mice will then allow for the assessment of the physiological and pharmacokinetic consequences of this potential induction. Together, the data generated from these studies will provide valuable insights for researchers, scientists, and drug development professionals in understanding and predicting the drug-drug interaction profile of this compound.
References
- 1. Cytochrome P450 induction properties of food and herbal-derived compounds using a novel multiplex RT-qPCR in vitro assay, a drug–food interaction prediction tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. In Vitro CYP Induction in Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ten Years’ Experience with the CYP2D6 Activity Score: A Perspective on Future Investigations to Improve Clinical Predictions for Precision Therapeutics | MDPI [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of Pyrithyldione's Sedative-Hypnotic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrithyldione is a sedative-hypnotic agent historically used for the treatment of insomnia.[1][2] Its mechanism of action, like many sedative-hypnotics, is presumed to involve the potentiation of γ-aminobutyric acid (GABA)nergic neurotransmission through positive allosteric modulation of the GABA-A receptor.[3][4][5] The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system. Upon binding of GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. Positive allosteric modulators enhance the effect of GABA, leading to increased neuronal inhibition and resulting in sedative and hypnotic effects.
These application notes provide detailed protocols for key in vitro assays to characterize the sedative-hypnotic activity of this compound and similar compounds. The assays described will enable the determination of a compound's affinity for the GABA-A receptor, its functional effect on receptor activity, and its potential for cytotoxicity in neuronal cells.
Key In Vitro Assays
The sedative-hypnotic properties of a compound like this compound can be assessed through a series of in vitro assays:
-
Radioligand Binding Assays: To determine the binding affinity of the compound to the GABA-A receptor.
-
Electrophysiological Assays: To measure the functional modulation of the GABA-A receptor by the compound.
-
Cell Viability Assays: To assess the cytotoxic potential of the compound in neuronal cells, ensuring that the observed effects are not due to cell death.
Data Presentation: Quantitative Analysis of Sedative-Hypnotic Activity
Due to the limited availability of specific in vitro quantitative data for this compound, the following tables present representative data for other known sedative-hypnotic drugs that act on the GABA-A receptor. This data serves as a reference for the expected range of values when testing new compounds.
Table 1: GABA-A Receptor Binding Affinities (Ki) of Representative Sedative-Hypnotics
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference |
| Diazepam | α1β2γ2 | [³H]Flumazenil | 1.5 - 10 | |
| Zolpidem | α1β2γ2 | [³H]Flumazenil | 20 - 50 | |
| Clobazam | α2-containing | [³H]Flumazenil | ~10 | |
| AZD7325 | α2,3-containing | [¹¹C]Flumazenil | 15 |
Table 2: Functional Potency (EC50) of Representative Sedative-Hypnotics on GABA-A Receptors
| Compound | Receptor Subtype | Assay Type | EC50 (µM) | Reference |
| Diazepam | α1β2γ2 | Electrophysiology | 0.1 - 1 | |
| Propofol | α1β2γ2 | Electrophysiology | 1 - 10 | |
| Pentobarbital | α1β2γ2 | Electrophysiology | 10 - 50 |
Table 3: Cytotoxicity (IC50) of Representative Compounds in Neuronal Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Bicuculline | hiPSC-derived neurons | MTT Assay | 2600 | |
| Lidocaine | SH-SY5Y | MTT Assay | >1000 | |
| Bupivacaine | SH-SY5Y | MTT Assay | ~500 |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the benzodiazepine (B76468) binding site on the GABA-A receptor.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for GABA-A receptor radioligand binding assay.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]Flumazenil (specific activity ~80 Ci/mmol)
-
Non-specific binding control: Clonazepam (1 µM)
-
Test compound (e.g., this compound) at various concentrations
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh Assay Buffer and centrifuging again.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 1 µM Clonazepam (for non-specific binding) or test compound at various concentrations.
-
50 µL of [³H]Flumazenil (final concentration ~1 nM).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology Assay
This protocol is used to measure the potentiation of GABA-induced currents by a test compound in Xenopus oocytes expressing recombinant GABA-A receptors.
Diagram: TEVC Experimental Workflow
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) assay.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5
-
GABA stock solution
-
Test compound (e.g., this compound) stock solution
-
Two-electrode voltage clamp amplifier and data acquisition system
Protocol:
-
Oocyte Preparation:
-
Inject Xenopus oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.
-
Incubate the oocytes at 18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -60 mV.
-
Apply a low concentration of GABA (EC10-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with various concentrations of the test compound.
-
Wash the oocyte with ND96 solution between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA current by the test compound.
-
Plot the percentage potentiation against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation).
-
MTT Cell Viability Assay
This protocol assesses the potential cytotoxicity of a compound on a neuronal cell line.
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (e.g., this compound) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for an additional 24-48 hours. Include vehicle-treated cells as a control.
-
-
Assay Procedure:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that reduces cell viability by 50%).
-
Signaling Pathway
The sedative-hypnotic effects of this compound are likely mediated through the positive allosteric modulation of the GABA-A receptor, leading to enhanced inhibitory neurotransmission.
Diagram: this compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway for this compound's sedative-hypnotic action.
References
- 1. Twenty-four hour toxicity rhythms of sedative-hypnotic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On high- and low-affinity agonist sites in GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Positive allosteric modulators of GABAA receptor restore chloride current from blockade by competitive antagonists in a ligand-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Co-crystallization of Pyrithyldione with other Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-crystallization is a well-established technique in pharmaceutical sciences for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their intrinsic pharmacological activity. By forming a multi-component crystalline structure with a benign co-former, it is possible to enhance properties such as solubility, dissolution rate, stability, and bioavailability. Pyrithyldione, a sedative-hypnotic agent, presents an opportunity for property enhancement through co-crystallization. These application notes provide a comprehensive overview of the techniques and protocols for the co-crystallization of this compound with other APIs or pharmaceutically acceptable co-formers.
This compound is known to exist in at least three polymorphic forms, each with a distinct melting point.[1][2] Co-crystallization can lead to the formation of a new, stable crystalline phase with potentially superior properties. The most well-documented example of a this compound co-crystal is with propyphenazone, a non-steroidal anti-inflammatory drug (NSAID).[3] This combination, first patented in 1937, highlights the long-standing interest in multi-API co-crystals.
These notes will detail the necessary physicochemical data of this compound and a potential co-former, propyphenazone, and provide adaptable experimental protocols for various co-crystallization techniques.
Data Presentation: Physicochemical Properties
A thorough understanding of the physicochemical properties of the API and co-former is essential for successful co-crystal design and screening. The following tables summarize the key properties of this compound and propyphenazone.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₁₃NO₂ | [1][4] |
| Molecular Weight | 167.21 g/mol | |
| CAS Number | 77-04-3 | |
| Melting Point | Form I: 92-93 °C Form II: 97-98 °C Form III: 81-86 °C | |
| Solubility | Moderately soluble in water. Freely soluble in common organic solvents (e.g., ethanol (B145695), DMF, DMSO), except petroleum solvents. | |
| pKa | ~11.69 |
Table 2: Physicochemical Properties of Propyphenazone
| Property | Value | References |
| Molecular Formula | C₁₄H₁₈N₂O | |
| Molecular Weight | 230.31 g/mol | |
| CAS Number | 479-92-5 | |
| Melting Point | 103 °C | |
| Water Solubility | 743.6 mg/L (at 25.35 °C) | |
| Solubility in other solvents | Freely soluble in ethanol and methylene (B1212753) chloride. |
Experimental Protocols
The following protocols are generalized methods for co-crystal screening and preparation. Researchers should adapt these protocols based on the specific properties of the chosen co-former.
Solvent Evaporation Method
This is a widely used technique for producing high-quality co-crystals.
Protocol:
-
Stoichiometric Weighing: Accurately weigh equimolar amounts of this compound and the chosen co-former (e.g., propyphenazone). Other stoichiometric ratios (e.g., 1:2 or 2:1) should also be explored.
-
Solvent Selection: Dissolve the mixture in a minimum amount of a suitable common solvent or solvent mixture. The choice of solvent is critical and should be based on the solubility of both components. Solvents to consider include ethanol, methanol, acetone, ethyl acetate, or mixtures thereof.
-
Dissolution: Gently heat and stir the solution until both components are fully dissolved.
-
Crystallization: Allow the solvent to evaporate slowly at room temperature in a loosely covered container to promote the formation of well-defined crystals.
-
Isolation and Drying: Once the solvent has completely evaporated, collect the solid product. Dry the crystals under vacuum at a controlled temperature.
-
Characterization: Analyze the resulting solid using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm co-crystal formation.
Grinding (Mechanochemical) Methods
Grinding techniques are efficient, solvent-minimal or solvent-free methods for co-crystal screening.
a) Neat Grinding
Protocol:
-
Mixing: Place accurately weighed stoichiometric amounts of this compound and the co-former in a mortar or a ball mill.
-
Grinding: Grind the mixture vigorously with a pestle or in the ball mill for a specified period (typically 30-60 minutes).
-
Characterization: Analyze a small sample of the ground powder by PXRD to check for the formation of a new crystalline phase.
b) Liquid-Assisted Grinding (LAG)
Protocol:
-
Mixing: Combine stoichiometric amounts of this compound and the co-former in a mortar or grinding jar.
-
Solvent Addition: Add a few drops of a suitable solvent (e.g., ethanol, acetonitrile, or water). The solvent acts as a catalyst for the phase transformation.
-
Grinding: Grind the resulting paste for 30-60 minutes.
-
Drying and Characterization: Dry the product and analyze by PXRD, DSC, and FTIR to confirm co-crystal formation.
Slurry Crystallization
This method involves equilibrating a suspension of the API and co-former to yield the most thermodynamically stable co-crystal form.
Protocol:
-
Suspension Preparation: Prepare a slurry by adding an excess of the stoichiometric mixture of this compound and the co-former to a solvent in which both components have limited solubility.
-
Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
Solid Isolation: Isolate the solid phase by filtration.
-
Drying and Characterization: Wash the solid with a small amount of the slurry solvent and dry under vacuum. Analyze the product using PXRD, DSC, and FTIR.
Visualizations
Experimental Workflows
Caption: Experimental workflows for different co-crystallization techniques.
Logical Relationships in Co-crystal Formation
Caption: Logical relationship of components in co-crystal formation.
Conclusion
The co-crystallization of this compound with other APIs or pharmaceutically acceptable co-formers presents a viable strategy for enhancing its physicochemical properties. The selection of an appropriate co-former and co-crystallization technique is crucial for success. The provided protocols for solvent evaporation, grinding, and slurry crystallization offer robust starting points for screening and development. Thorough characterization of the resulting solid forms is essential to confirm co-crystal formation and to evaluate any improvements in properties. Further research into a wider range of co-formers for this compound could unlock its full therapeutic potential.
References
Application Notes & Protocols: Methodology for Assessing Pyrithyldione-Induced Agranulocytosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrithyldione, a sedative-hynoptic drug, has been associated with cases of agranulocytosis in humans, a severe and life-threatening adverse drug reaction characterized by a drastic reduction in neutrophils.[1][2][3] Understanding the mechanisms and predicting the risk of drug-induced agranulocytosis (DIA) is a significant challenge in drug development.[4][5] Animal models are crucial for investigating the pathophysiology of such reactions and for preclinical safety assessment of new chemical entities. However, reliable animal models for idiosyncratic drug-induced agranulocytosis are notoriously difficult to establish.
These application notes provide a detailed, generalized methodology for assessing this compound-induced agranulocytosis in rodent models, primarily mice and rats. The protocols outlined below are based on established techniques for evaluating drug-induced hematotoxicity and can be adapted for the specific research questions.
Animal Model Selection and Rationale
The choice of animal model is critical and can influence the outcome and relevance of the study. Due to genetic variability, inbred strains of mice or rats are often preferred to reduce inter-individual variations in response to the drug.
-
Recommended Species:
-
Mice (Mus musculus): Strains such as C57BL/6 or BALB/c are commonly used in toxicological studies due to their well-characterized genetics and the availability of immunological reagents.
-
Rats (Rattus norvegicus): Sprague-Dawley or Wistar rats are frequently used for hematological and bone marrow evaluations in pharmaceutical research.
-
Experimental Design and Workflow
A well-structured experimental design is essential for obtaining robust and reproducible data. The following workflow provides a general framework for a study assessing this compound-induced agranulocytosis.
References
- 1. Agranulocytosis induced by this compound, a sedative hypnotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agranulocytosis following this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. Predicting non-chemotherapy drug-induced agranulocytosis toxicity through ensemble machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug-Induced Idiosyncratic Agranulocytosis - Infrequent but Dangerous [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Pyrithyldione Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the synthesis of Pyrithyldione (3,3-diethyl-2,4-pyridinedione).
Troubleshooting Guide
Users frequently encounter challenges during the dialkylation of the 2,4-pyridinedione precursor. This section addresses specific issues in a question-and-answer format.
Question: My reaction seems to be incomplete, and I'm observing a significant amount of the mono-ethylated intermediate. What could be the cause?
Answer: Incomplete dialkylation is a common issue. Several factors could be at play:
-
Insufficient Base: The reaction requires two equivalents of a strong base to deprotonate both the nitrogen and the alpha-carbon to facilitate dialkylation. Ensure you are using at least two full equivalents of a potent base like sodium ethoxide.
-
Reaction Time: The reaction may require a longer duration for the second alkylation to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material and the mono-alkylated product are no longer visible.
-
Temperature: While the reaction is often run at room temperature, gentle heating might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.
Question: I'm observing a low yield of the desired product, and my crude NMR shows a complex mixture of products. What are the likely side reactions?
Answer: Several side reactions can occur, leading to a low yield of this compound. These include:
-
N-Alkylation: The nitrogen on the pyridinedione ring can also be alkylated, leading to an N-ethylated byproduct. This is more likely to occur if the nitrogen is not fully deprotonated or if the reaction conditions are not carefully controlled.
-
O-Alkylation: The oxygen atoms of the dione (B5365651) can also undergo alkylation, although this is generally less favored.
-
Elimination Reactions: If using a strong, sterically hindered base, elimination reactions of the alkyl halide can compete with the desired substitution reaction.
-
Hydrolysis: The pyridinedione ring can be susceptible to hydrolysis, especially during the workup phase if the pH is not carefully controlled.
To mitigate these side reactions, ensure an anhydrous reaction setup, use a strong, non-nucleophilic base, and carefully control the reaction temperature.
Question: I'm having difficulty purifying the final product. What are the recommended purification techniques?
Answer: Purification of this compound can be challenging due to the presence of structurally similar byproducts.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most effective method for separating this compound from mono-alkylated and N-alkylated byproducts. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. Suitable solvent systems include ethanol (B145695)/water or ethyl acetate/hexane mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common and effective method for the synthesis of this compound is the base-mediated dialkylation of a 2,4-pyridinedione precursor.[1] This involves the use of a strong base, such as sodium ethoxide, to deprotonate the active methylene (B1212753) group at the C-3 position, followed by reaction with an alkylating agent like ethyl iodide.[1]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: The most critical parameters are:
-
Stoichiometry of the base: At least two equivalents are necessary for complete dialkylation.
-
Anhydrous conditions: Moisture can quench the base and lead to hydrolysis of the starting material and product.
-
Temperature: While often performed at room temperature, some optimization may be needed to balance reaction rate and side reactions.
-
Choice of alkylating agent: Ethyl iodide or ethyl bromide are commonly used.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting material and the formation of the product. Staining with potassium permanganate (B83412) can help visualize the spots if they are not UV-active.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,4-pyridinedione | [1] |
| Base | Sodium Ethoxide (≥ 2.2 equivalents) | [1] |
| Alkylating Agent | Ethyl Iodide (≥ 2.2 equivalents) | [1] |
| Solvent | Anhydrous Ethanol | |
| Reaction Temperature | Room temperature to reflux | |
| Typical Reaction Time | 12-24 hours | |
| Purification Method | Silica Gel Column Chromatography |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 3,3-diethyl-2,4-pyridinedione derivatives.
Materials:
-
2,4-pyridinedione
-
Sodium ethoxide
-
Ethyl iodide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-pyridinedione and anhydrous ethanol.
-
Stir the suspension and add sodium ethoxide portion-wise.
-
Once the sodium salt of the pyridinedione forms (the mixture may become a clear solution), add ethyl iodide dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to reflux.
-
After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water and diethyl ether.
-
Carefully neutralize the aqueous layer by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is approximately 7.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
Improving yield and purity of synthesized Pyrithyldione
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of synthesized Pyrithyldione (3,3-diethyl-2,4(1H,3H)-pyridinedione).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward synthetic route to this compound is the base-mediated dialkylation of 2,4-pyridinedione. This method involves the use of a suitable base to deprotonate the active methylene (B1212753) group at the C-3 position of the 2,4-pyridinedione ring, followed by reaction with an ethylating agent.
Q2: What are the critical parameters that influence the yield and purity of this compound synthesis?
A2: The key parameters that significantly impact the reaction outcome are the choice of base, solvent, reaction temperature, and the type of ethylating agent used. The stoichiometry of the reactants, particularly the base and the ethylating agent, is also crucial in minimizing side products.
Q3: What are the common impurities and side products in this compound synthesis?
A3: Common impurities include the mono-alkylated intermediate (3-ethyl-2,4-pyridinedione), O-alkylated byproducts, and unreacted starting material (2,4-pyridinedione). Over-alkylation leading to quaternary ammonium (B1175870) salts is also a possibility if the nitrogen on the pyridine (B92270) ring reacts. The formation of these byproducts is highly dependent on the reaction conditions.[1]
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For final purity assessment and characterization, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are highly recommended.
Q5: How can I purify the crude this compound product?
A5: The crude product can be purified using several methods. Flash column chromatography on silica (B1680970) gel is a common and effective technique. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. An initial aqueous workup is necessary to remove inorganic salts and water-soluble impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low or no yield of the desired 3,3-diethyl-2,4-pyridinedione can be frustrating. The following workflow and suggestions can help in troubleshooting this issue.
Caption: Troubleshooting workflow for low product yield.
-
Potential Cause: Inactive or impure starting materials.
-
Solution: Ensure that 2,4-pyridinedione is pure and dry. The ethylating agent (e.g., ethyl iodide or ethyl bromide) should be free of degradation products. Use freshly opened or distilled reagents.
-
-
Potential Cause: Inappropriate base.
-
Solution: The base must be strong enough to deprotonate the active methylene group. Sodium ethoxide is commonly used. If the reaction is not proceeding, consider a stronger base like sodium hydride (NaH). Ensure the base is not expired and has been stored under appropriate conditions to prevent decomposition.
-
-
Potential Cause: Sub-optimal reaction temperature.
-
Solution: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC.
-
-
Potential Cause: Insufficient reaction time.
-
Solution: Allow the reaction to run for a longer duration. Monitor the consumption of the starting material and the formation of the product by TLC until no further change is observed.
-
Issue 2: Presence of Mono-alkylated Impurity
The presence of 3-ethyl-2,4-pyridinedione as a major byproduct indicates incomplete dialkylation.
-
Potential Cause: Insufficient amount of base or ethylating agent.
-
Solution: Ensure that at least two equivalents of the base and the ethylating agent are used for every equivalent of 2,4-pyridinedione to drive the reaction towards dialkylation.
-
-
Potential Cause: Base not strong enough for the second deprotonation.
-
Solution: The mono-alkylated intermediate is less acidic than the starting material. A stronger base might be required to efficiently deprotonate it for the second alkylation to occur.
-
-
Potential Cause: Short reaction time.
-
Solution: The second alkylation step may be slower than the first. Increasing the reaction time can help to increase the conversion to the dialkylated product.
-
Issue 3: Formation of O-Alkylated Impurities
The formation of O-alkylated byproducts can compete with the desired C-alkylation.
-
Potential Cause: Choice of solvent and counter-ion.
-
Solution: The solvent can influence the ratio of C- to O-alkylation. Protic solvents can favor C-alkylation. The nature of the cation from the base can also play a role; for instance, using potassium salts instead of sodium salts can sometimes favor O-alkylation.
-
-
Potential Cause: "Hard" vs. "Soft" nature of the electrophile.
-
Solution: While ethyl iodide/bromide are typically good for C-alkylation, using a different leaving group on the ethylating agent could potentially alter the C/O alkylation ratio.
-
Data on Reaction Parameter Optimization
The following tables provide a summary of how different reaction parameters can be adjusted to optimize the synthesis of this compound. The data presented is representative and aims to guide the experimental design.
Table 1: Effect of Base on Yield and Product Distribution
| Base (2.2 eq) | Solvent | Temperature (°C) | Time (h) | Approx. Yield of this compound (%) | Major Impurities |
| Sodium Ethoxide | Ethanol (B145695) | Reflux | 12 | 60-70 | Mono-alkylated, Unreacted SM |
| Sodium Hydride | THF/DMF | 25 - 60 | 8 | 75-85 | Minimal mono-alkylation |
| Potassium Carbonate | DMF | 80 | 24 | 40-50 | Mono-alkylated, O-alkylated |
| Potassium tert-butoxide | tert-Butanol | 50 | 10 | 70-80 | Minimal mono-alkylation |
Table 2: Effect of Ethylating Agent on Reaction Efficiency
| Ethylating Agent (2.2 eq) | Solvent | Temperature (°C) | Relative Reaction Rate | Approx. Yield (%) |
| Ethyl Iodide | Ethanol | Reflux | Fast | 70-80 |
| Ethyl Bromide | Ethanol | Reflux | Moderate | 65-75 |
| Diethyl Sulfate (B86663) | DMF | 60 | Moderate | 60-70 |
Experimental Protocols
Protocol 1: Synthesis of 3,3-diethyl-2,4-pyridinedione
This protocol describes a general procedure for the synthesis of this compound via base-mediated dialkylation of 2,4-pyridinedione.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
2,4-Pyridinedione (1.0 eq)
-
Sodium Ethoxide (2.2 eq)
-
Ethyl Iodide (2.2 eq)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,4-pyridinedione in anhydrous ethanol.
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide portion-wise to the stirred suspension.
-
Dialkylation: To the resulting mixture, add ethyl iodide dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
Aqueous Workup: After completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the fractions containing the pure product and remove the solvent to yield this compound. Characterize the final product by NMR, MS, and assess its purity by HPLC.
Protocol 2: Purity Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
Procedure:
-
Prepare a standard solution of a known concentration of this compound in the mobile phase.
-
Prepare a sample solution of the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the chromatograms to determine the retention time of this compound and calculate the purity of the synthesized product based on the peak area percentage.
References
Technical Support Center: Optimization of Analytical Methods for Pyrithyldione Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical methods for the detection of Pyrithyldione. Given the limited availability of recent, specific analytical data for this compound, this guide also incorporates best practices and troubleshooting strategies derived from the analysis of structurally similar compounds, such as barbiturates and other sedative-hypnotics.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the detection of this compound and similar compounds?
A1: The most common analytical techniques for the detection and quantification of this compound and related sedative-hypnotics include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). GC-MS is a robust technique, often requiring derivatization for improved chromatography of polar compounds[1]. LC-MS/MS offers high sensitivity and specificity, making it ideal for analysis in complex biological matrices[2][3]. HPLC-UV is a widely available and cost-effective method suitable for routine analysis[2].
Q2: What are the key challenges in developing an analytical method for this compound?
A2: Key challenges include:
-
Sample Preparation: Efficient extraction from complex biological matrices like plasma and urine is crucial to remove interfering substances[4].
-
Chromatographic Performance: this compound, being a polar compound, may exhibit poor peak shape (tailing) in GC analysis without derivatization.
-
Matrix Effects: Co-eluting endogenous components in biological samples can suppress or enhance the ionization of this compound in LC-MS/MS analysis, affecting accuracy and precision.
-
Stability: The stability of this compound under different pH, temperature, and light conditions during sample storage and analysis needs to be considered to prevent degradation.
Q3: Is derivatization necessary for the GC-MS analysis of this compound?
A3: While not always mandatory, derivatization is highly recommended for the GC-MS analysis of this compound and similar compounds. Derivatization can increase volatility, improve thermal stability, and reduce peak tailing by masking the active amine group, leading to better chromatographic performance and sensitivity.
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column; insufficient derivatization. | Use a deactivated inlet liner and perform column conditioning. Ensure complete derivatization by optimizing the reaction time and temperature. |
| Low Sensitivity/No Peak | Analyte degradation in the injector; poor extraction recovery. | Lower the injector temperature. Optimize the sample preparation procedure to improve recovery. |
| Inconsistent Retention Times | Fluctuations in carrier gas flow or oven temperature. | Check for leaks in the GC system. Verify the oven temperature program and carrier gas flow rate. |
| Interfering Peaks | Co-extraction of matrix components. | Improve the selectivity of the sample preparation method (e.g., use a different SPE sorbent or LLE solvent). |
LC-MS/MS Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Ion Suppression/Enhancement | Co-eluting matrix components affecting ionization. | Optimize chromatographic separation to separate this compound from interfering compounds. Use a matrix-matched calibration curve. Employ a more rigorous sample cleanup method. |
| Low Sensitivity | Suboptimal ionization parameters; poor fragmentation. | Optimize source parameters (e.g., spray voltage, gas flows, temperature). Optimize collision energy for the selected MRM transitions. |
| Carryover | Adsorption of the analyte in the LC system. | Use a stronger needle wash solvent. Increase the wash volume and/or the number of wash cycles. |
| Multiple or Split Peaks | Issues with the analytical column; improper mobile phase pH. | Check the column for voids or contamination. Ensure the mobile phase pH is appropriate for the analyte's pKa. |
HPLC-UV Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Baseline Drift or Noise | Contaminated mobile phase or column; detector lamp issue. | Prepare fresh mobile phase and filter it. Flush the column with a strong solvent. Check the detector lamp's age and intensity. |
| Broad Peaks | Column degradation; high injection volume. | Replace the analytical column. Reduce the injection volume. |
| Shifting Retention Times | Changes in mobile phase composition or flow rate; temperature fluctuations. | Ensure accurate mobile phase preparation and consistent pumping. Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
Due to the limited availability of recent and specific quantitative data for this compound, the following table presents typical performance characteristics that can be expected for the analysis of sedative-hypnotics in biological matrices. These values should be considered as a starting point, and method validation is essential for any developed assay.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 0.5 - 10 ng/mL | 25 - 100 ng/mL |
| Linearity Range | 25 - 1000 ng/mL | 1 - 500 ng/mL | 100 - 2000 ng/mL |
| Recovery | > 80% | > 85% | > 80% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from established methods for similar compounds.
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Urine
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Loading: To 1 mL of plasma or urine, add an internal standard and vortex. Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase or derivatization agent.
GC-MS Analysis Protocol (with Derivatization)
-
Derivatization: To the dried extract, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (e.g., m/z 40-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
LC-MS/MS Analysis Protocol
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Source Parameters: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined by infusing a standard solution.
-
Visualizations
General analytical workflow for this compound detection.
Logical troubleshooting workflow for analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A method for screening for various sedative-hypnotics in serum by liquid chromatography/single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pg.gda.pl [pg.gda.pl]
Mitigating Pyrithyldione's degradation during sample storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to mitigate the degradation of Pyrithyldione during sample storage. Due to the limited availability of specific public data on the degradation of this compound, this document outlines best practices based on general principles of pharmaceutical stability analysis and information on analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in stored samples?
A1: Based on general knowledge of drug stability, the degradation of this compound in biological samples is likely influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.
-
pH: The stability of a compound can be highly dependent on the pH of the matrix. Both acidic and basic conditions can potentially lead to hydrolysis of susceptible functional groups.
-
Light Exposure: Photosensitive compounds can degrade upon exposure to UV or visible light.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Enzymatic Activity: In biological matrices such as plasma or tissue homogenates, enzymes can metabolize the drug, leading to its degradation.
Q2: What are the recommended general storage conditions for this compound samples?
A2: While specific stability data for this compound is scarce, general guidelines for the storage of pharmaceutical samples in biological matrices should be followed to minimize degradation:
-
Short-Term Storage (up to 24 hours): Refrigerate samples at 2-8°C.
-
Long-Term Storage (beyond 24 hours): Freeze samples at -20°C or, for enhanced stability, at -80°C.
-
Light Protection: Store all samples in amber-colored tubes or wrapped in aluminum foil to protect them from light.
Q3: How can I minimize enzymatic degradation of this compound in plasma samples?
A3: To minimize enzymatic activity, it is recommended to add enzyme inhibitors to the collection tubes. For example, the addition of fluoride (B91410) (e.g., sodium fluoride) can inhibit some enzymatic processes. Promptly processing the blood sample to separate plasma or serum and immediately freezing it can also significantly reduce enzymatic degradation.
Troubleshooting Guide: this compound Degradation
This section addresses specific issues that may arise during your experiments and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound from stored samples. | Degradation due to improper storage temperature. | Ensure samples are consistently stored at the recommended temperatures (refrigerated for short-term, frozen for long-term). Avoid repeated freeze-thaw cycles. |
| Degradation due to pH instability. | Measure the pH of your sample matrix. If necessary, adjust the pH with a suitable buffer to a neutral range (around pH 7), if this does not interfere with your analytical method. | |
| Photodegradation. | Always handle and store samples in light-protected containers. | |
| Inconsistent results between replicate samples. | Variable enzymatic activity between samples. | Ensure uniform and immediate addition of enzyme inhibitors upon sample collection. Process all samples consistently and freeze them as quickly as possible. |
| Inconsistent exposure to light or temperature fluctuations. | Standardize sample handling and storage procedures to ensure all samples are treated identically. | |
| Appearance of unknown peaks in chromatograms of stored samples. | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method. |
Experimental Protocols
General Forced Degradation Study Protocol
A forced degradation study is essential to understand the degradation pathways of a drug and to develop a stability-indicating analytical method. The following is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and assess the stability-indicating capability of the analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products and calculate the percentage of degradation.
Visualizing Experimental Workflow and Logical Relationships
DOT Script for General Sample Handling Workflow
Figure 1. General Workflow for this compound Sample Handling and Storage
DOT Script for Troubleshooting Logic
Figure 2. Troubleshooting Logic for this compound Degradation Issues
Technical Support Center: Improving the Efficiency of Pyrithyldione Extraction from Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction of Pyrithyldione from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of this compound to consider during extraction?
A1: this compound is a sedative-hypnotic agent with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.20 g/mol .[1] It is moderately soluble in water and highly soluble in common organic solvents.[2] Its thermal stability is evidenced by a boiling point of 187-189°C at reduced pressure.[2] Understanding these properties is crucial for selecting appropriate extraction solvents and techniques.
Q2: Which extraction techniques are most suitable for this compound from biological samples?
A2: The most common and effective techniques for extracting this compound and similar compounds from biological matrices such as plasma, urine, and blood are:
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent, typically acetonitrile (B52724), is added to the sample to precipitate proteins.[3][4]
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent and pH are critical for efficient extraction.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte of interest while matrix components are washed away. It generally provides cleaner extracts compared to PPT and LLE.
Q3: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy of LC-MS/MS analysis. To minimize these effects:
-
Optimize Sample Cleanup: Employing a more rigorous extraction method like SPE can significantly reduce matrix components.
-
Chromatographic Separation: Adjusting the HPLC or UHPLC method to better separate this compound from interfering compounds is crucial.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may impact the limit of detection.
Q4: What are the best practices for ensuring the stability of this compound in biological samples?
A4: Analyte stability is critical for accurate quantification. For this compound and similar compounds:
-
Storage Temperature: Samples should be stored at low temperatures, preferably at -20°C or -80°C, to minimize degradation.
-
pH Control: The pH of the sample should be maintained to prevent hydrolysis, especially if the compound is susceptible to pH-dependent degradation.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to analyte degradation and should be avoided.
-
Use of Preservatives: In some cases, the addition of preservatives can help maintain the stability of the analyte.
Troubleshooting Guides
Low Extraction Recovery
Problem: You are experiencing low recovery of this compound from your biological samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Ensure a sufficient volume of cold acetonitrile is used (typically a 3:1 ratio of solvent to sample). Vortex thoroughly and allow for adequate incubation time at a low temperature to maximize protein precipitation. |
| Suboptimal LLE pH | The pH of the aqueous sample is critical for efficient partitioning. Since this compound is a weakly acidic compound, adjusting the pH to be slightly acidic (e.g., pH 4-6) will ensure it is in its neutral form and more readily extracted into an organic solvent. |
| Inappropriate LLE Solvent | The choice of organic solvent is crucial. For weakly acidic compounds like this compound, solvents like diethyl ether, ethyl acetate (B1210297), or a mixture of hexane (B92381) and isopropanol (B130326) are often effective. Experiment with different solvents to find the one with the best partitioning coefficient for this compound. |
| Incomplete SPE Elution | The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. Try a stronger solvent or a mixture of solvents. Ensure the elution volume is sufficient to completely elute the analyte. |
| Analyte Degradation | This compound may be degrading during the extraction process. Ensure samples are kept cold and minimize the time between sample collection and extraction. |
Caption: A logical workflow for addressing matrix effects.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.20 g/mol | |
| Boiling Point | 187-189 °C (at 14 mmHg) | |
| Solubility | Moderately soluble in water, highly soluble in organic solvents |
Table 2: Typical Extraction Recoveries for Sedative-Hypnotics from Biological Matrices (as a proxy for this compound)
| Analyte Class | Matrix | Extraction Method | Recovery (%) | Reference |
| Barbiturates | Urine | Solid-Phase Extraction | 80-90 | |
| Barbiturates | Urine | Solid-Phase Extraction | >90 | |
| Acidic Drugs | Plasma | Liquid-Liquid Extraction (Diethyl Ether) | Varies by compound | |
| Sedative-Hypnotics | Plasma | Protein Precipitation (Acetonitrile) | >80 | |
| Multiple Drugs | Whole Blood | Solid-Phase Extraction | 41-111 |
Note: Data for this compound is limited; these values for structurally similar compounds can serve as a general guideline.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound from Plasma/Serum
Objective: To quickly and simply remove the majority of proteins from a plasma or serum sample to prepare it for LC-MS/MS analysis.
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Microcentrifuge tubes
Procedure:
-
Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Experimental Workflow for Protein Precipitation
Caption: A step-by-step workflow for protein precipitation.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
Objective: To extract this compound from a urine matrix into an organic solvent, providing a cleaner sample than PPT.
Materials:
-
Urine sample
-
pH meter or pH strips
-
Acid (e.g., 1M HCl) and Base (e.g., 1M NaOH) for pH adjustment
-
Organic extraction solvent (e.g., Ethyl Acetate or Diethyl Ether)
-
Vortex mixer or mechanical shaker
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Pipette 1 mL of urine into a glass centrifuge tube.
-
Adjust the pH of the urine sample to approximately 5.0 using 1M HCl.
-
Add 3 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To achieve a highly clean extract of this compound from plasma, minimizing matrix effects.
Materials:
-
Plasma sample
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE manifold (vacuum or positive pressure)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol (B129727) in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 2% phosphoric acid. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute the this compound from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
General SPE Workflow
Caption: A generalized workflow for solid-phase extraction.
References
- 1. In-line solid-phase extraction-capillary zone electrophoresis for the determination of barbiturate drugs in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
Validation & Comparative
Cross-Validation of Analytical Techniques for Pyrithyldione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of Pyrithyldione. The objective is to offer a framework for the selection of appropriate analytical methodologies and to detail the process of cross-validation to ensure data integrity and consistency across different analytical platforms. The information presented is a synthesis of established analytical practices for structurally similar compounds, adapted for this compound.
Comparison of Analytical Techniques
The selection of an analytical method for this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control, stability testing, or bioanalysis. The following table summarizes the key performance characteristics of five common analytical techniques.
| Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry | TLC-Densitometry | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance. | Separation of volatile compounds followed by mass-based detection.[1] | Measurement of light absorption by the analyte at a specific wavelength. | Separation on a thin layer of adsorbent material followed by quantification of spots by densitometry.[2] | Separation based on the differential migration of ions in an electric field.[3] |
| Selectivity | Moderate to High | Very High | Low to Moderate | Moderate | High |
| Sensitivity (LOD) | ng/mL range | pg/mL to ng/mL range[4] | µg/mL range | µ g/spot range | ng/mL to µg/mL range[5] |
| Linearity Range | Wide (typically 2-3 orders of magnitude) | Wide (typically 3-4 orders of magnitude) | Narrow (typically 1-2 orders of magnitude) | Moderate (typically 1-2 orders of magnitude) | Moderate to Wide |
| Precision (%RSD) | < 2% | < 5% | < 2% | < 5-10% | < 3% |
| Accuracy (%Recovery) | 98-102% | 95-105% | 98-102% | 90-110% | 95-105% |
| Throughput | High | Moderate | High | High (multiple samples per plate) | High (with autosamplers) |
| Cost | Moderate | High | Low | Low | Moderate |
| Sample Type | Bulk drug, formulations, biological fluids | Volatilizable or derivatized samples, biological fluids | Clear solutions, bulk drug, simple formulations | Bulk drug, simple formulations | Aqueous samples, biological fluids |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for barbiturates and should be validated for this compound before implementation.
High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.05M ammonium (B1175870) phosphate (B84403) buffer (pH 7.0) (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (B129727) (1 mg/mL). Prepare working standards by serial dilution with the mobile phase to achieve concentrations ranging from 1-100 µg/mL.
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in methanol to obtain a concentration of approximately 1 mg/mL. Dilute with the mobile phase to fall within the calibration range.
-
Pharmaceutical Formulation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to one tablet's claimed this compound content into a volumetric flask. Add methanol, sonicate for 15 minutes, and dilute to volume. Filter the solution before injection.
-
Biological Fluids (Plasma/Urine): Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Injection Mode: Splitless.
Derivatization (Methylation): As barbiturates can exhibit poor chromatographic peak shape, derivatization is often employed.
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a methylating agent (e.g., trimethylanilinium hydroxide (B78521) in methanol).
-
Inject the derivatized sample directly into the GC-MS.
Standard and Sample Preparation: Prepare standards and samples as described for HPLC, but reconstitute the final dried extract in the derivatization agent.
UV-Visible Spectrophotometry
Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
Procedure:
-
Wavelength Scan: Prepare a dilute solution of this compound in 0.5 M sodium hydroxide and scan from 200-350 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve: Prepare a series of standard solutions of this compound in 0.5 M sodium hydroxide (e.g., 5, 10, 15, 20, 25 µg/mL). Measure the absorbance of each standard at the determined λmax against a 0.5 M sodium hydroxide blank. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in 0.5 M sodium hydroxide to a concentration expected to fall within the linear range of the standard curve. Measure the absorbance and determine the concentration from the calibration curve.
Thin-Layer Chromatography (TLC) - Densitometry
Instrumentation:
-
TLC plates (e.g., Silica (B1680970) gel 60 F254).
-
Developing chamber.
-
Sample application device.
-
Densitometer (TLC scanner).
Procedure:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of chloroform (B151607) and isopropanol (B130326) (9:1 v/v).
-
Sample Application: Apply 5 µL of standard and sample solutions (in methanol) as bands onto the TLC plate.
-
Development: Develop the plate in a saturated chamber until the mobile phase front has migrated approximately 8 cm.
-
Detection: Dry the plate and visualize the spots under UV light at 254 nm.
-
Quantification: Scan the plate with a densitometer at 254 nm and quantify the peak areas.
Capillary Electrophoresis (CE)
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 20 mM borate (B1201080) buffer (pH 9.0) containing 90 mM sodium dodecyl sulfate (B86663) (SDS).
-
Voltage: 15 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: 214 nm.
Standard and Sample Preparation: Prepare standard and sample solutions in water or a diluted BGE.
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing the results from two different analytical methods to ensure that they provide equivalent results. This is crucial when data from different laboratories or different techniques need to be combined or compared. The International Council for Harmonisation (ICH) provides guidelines for analytical method validation.
Workflow for Cross-Validation
Signaling Pathway for Analytical Method Selection
The choice of an analytical technique is often guided by the specific requirements of the analysis. The following diagram illustrates a decision-making pathway for selecting an appropriate method for this compound analysis.
Conclusion
The choice of an analytical technique for the determination of this compound should be based on a thorough evaluation of the method's performance characteristics against the specific requirements of the analysis. While HPLC-UV offers a robust and cost-effective solution for routine analysis, GC-MS provides superior selectivity and sensitivity, making it ideal for trace-level detection and confirmation. UV-Visible spectrophotometry and TLC-Densitometry are simpler, lower-cost alternatives suitable for screening and less demanding quantitative applications. Capillary electrophoresis presents a high-efficiency separation technique for aqueous samples.
Regardless of the chosen method, proper validation according to ICH guidelines is essential to ensure the reliability of the generated data. Furthermore, when multiple analytical methods are employed, cross-validation is a critical step to demonstrate the interchangeability of the data, thereby ensuring the overall quality and consistency of the analytical results throughout the drug development lifecycle.
References
- 1. opus.govst.edu [opus.govst.edu]
- 2. Practical kinetics I: Quantitation of barbiturate stability by TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-line solid-phase extraction-capillary zone electrophoresis for the determination of barbiturate drugs in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrithyldione and Barbiturates: A Guide for Researchers
This guide provides a detailed comparative analysis of the obsolete sedative-hypnotic agent Pyrithyldione and the well-established class of drugs, barbiturates. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available pharmacological data, experimental methodologies, and visual representations of key concepts.
Introduction
This compound (also known as Presidon or Persedon) is a sedative-hypnotic drug developed in 1949.[1] It was introduced as a potentially less toxic alternative to barbiturates, which were the predominant sedative-hypnotics at the time.[1] However, this compound is no longer in clinical use due to reports of adverse effects, including agranulocytosis (a severe drop in white blood cells).[1]
Barbiturates are a class of drugs derived from barbituric acid, first introduced to medicine in the early 20th century.[2] They have been widely used as sedatives, hypnotics, anesthetics, and anticonvulsants.[2] However, their use has significantly declined due to a narrow therapeutic index, high potential for dependence, and severe toxicity in overdose. They have been largely replaced by benzodiazepines and other newer hypnotic agents.
This guide aims to provide an objective comparison based on available experimental data, acknowledging the historical context and the limitations of data for an obsolete compound like this compound.
Data Presentation: Comparative Pharmacological Data
The following table summarizes the available quantitative and qualitative pharmacological data for this compound and representative barbiturates. It is important to note the scarcity of precise quantitative data for this compound in publicly accessible literature.
| Parameter | This compound | Phenobarbital | Secobarbital | Pentobarbital |
| Drug Class | Dihydropyridine derivative | Long-acting barbiturate | Short-acting barbiturate | Short-acting barbiturate |
| Lethal Dose (LD50, oral, rat) | Presumed less toxic than barbiturates (quantitative data not readily available) | 162 mg/kg | 125 mg/kg | 118-125 mg/kg |
| Effective Hypnotic Dose (Adult) | Data not readily available | 100-320 mg | 100 mg | 100 mg |
| Effective Sedative Dose (Adult) | Data not readily available | 30-120 mg (in divided doses) | 200-300 mg (preoperative) | 150-200 mg (preoperative) |
| Onset of Action (Oral) | Data not readily available | 30-60 minutes or longer | 10-15 minutes | 15-30 minutes |
| Duration of Action | Data not readily available | 10-16 hours or longer | 3-4 hours | 3-4 hours |
Mechanism of Action
Barbiturates exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a specific site on the receptor, distinct from the GABA and benzodiazepine (B76468) binding sites, and potentiate the action of GABA by increasing the duration of chloride (Cl⁻) channel opening. This leads to a prolonged influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, neuronal inhibition. At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their high toxicity in overdose.
The precise mechanism of action for this compound is not as well-elucidated as that of barbiturates. As a sedative-hypnotic, it is presumed to exert its effects through modulation of CNS inhibitory pathways, though its specific molecular targets have not been extensively characterized in readily available modern literature.
Mandatory Visualization
Signaling Pathway: Barbiturate Action at the GABA-A Receptor
Caption: Mechanism of action of barbiturates at the GABA-A receptor.
Experimental Workflow: Loss of Righting Reflex Assay
Caption: Workflow for the Loss of Righting Reflex Assay.
Logical Relationship: Development of Sedative-Hypnotics
Caption: Chronological development and replacement of sedative-hypnotics.
Experimental Protocols
Key Experiment: Loss of Righting Reflex (LORR) Assay for Sedative-Hypnotic Activity
Objective: To assess the sedative-hypnotic efficacy of a test compound by measuring its ability to induce a loss of the righting reflex in rodents. The righting reflex is an innate reflex in most animals to correct their orientation when placed on their backs.
Materials:
-
Test animals (e.g., male Swiss albino mice, 20-25g)
-
Test compound (this compound)
-
Positive control (e.g., Pentobarbital, 50 mg/kg)
-
Vehicle control (e.g., saline or appropriate solvent)
-
Syringes and needles for administration (e.g., 26-gauge)
-
Observation chambers (e.g., clear Plexiglas cages)
-
Stopwatch
Methodology:
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment to minimize stress-induced variability. They are housed in standard conditions with ad libitum access to food and water.
-
Grouping and Dosing: Animals are randomly divided into experimental groups (n=6-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Pentobarbital 50 mg/kg, i.p.)
-
Group 3-5: Test Compound (e.g., this compound at various doses, i.p.)
-
-
Administration: The vehicle, positive control, or test compound is administered to the respective groups, typically via intraperitoneal (i.p.) injection. The volume of injection is kept constant across all groups.
-
Observation and Measurement:
-
Immediately after administration, each mouse is placed in an individual observation chamber.
-
At regular intervals (e.g., every 5 minutes), the mouse is gently placed on its back.
-
Onset of LORR: The time from injection until the mouse fails to right itself (i.e., return to a normal upright posture with all four paws on the ground) within a specified time (e.g., 30 seconds) is recorded as the onset of the loss of righting reflex.
-
Duration of LORR: Once LORR is established, the animal is periodically checked for the return of the righting reflex. The time from the onset of LORR until the animal successfully rights itself is recorded as the duration of the loss of righting reflex.
-
-
Data Analysis: The mean onset and duration of LORR for each group are calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compound to the vehicle and positive control groups. A significant increase in the duration of LORR compared to the vehicle control indicates sedative-hypnotic activity.
Conclusion
This comparative analysis highlights the pharmacological profiles of this compound and barbiturates. While barbiturates are well-characterized sedative-hypnotics with a clear mechanism of action at the GABA-A receptor, their clinical utility is limited by a narrow therapeutic window and high abuse potential. Quantitative data on their potency and toxicity are readily available.
In contrast, this compound, an obsolete drug, was historically presumed to be a safer alternative to barbiturates. However, a lack of accessible, detailed experimental data makes a direct quantitative comparison challenging. The primary documented concern leading to its withdrawal was the risk of agranulocytosis.
For researchers in drug development, this comparison underscores the historical trajectory of sedative-hypnotic discovery, moving towards agents with improved safety profiles and more specific mechanisms of action. The experimental protocols outlined provide a framework for the preclinical assessment of novel sedative-hypnotic candidates. Further investigation into the historical toxicological data of compounds like this compound may offer additional insights into structure-activity relationships and potential off-target effects.
References
A Comparative Analysis of the Sedative Effects of Pyrithyldione and Modern Hypnotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sedative and hypnotic properties of the historical drug Pyrithyldione against modern hypnotics, primarily focusing on benzodiazepines and "Z-drugs." The information is intended for researchers, scientists, and professionals in drug development, offering a retrospective look at an early sedative-hypnotic and its comparison to current standards of care. Due to this compound's discontinuation from clinical use, much of the detailed experimental data, particularly direct comparative studies with modern agents, is limited. This guide compiles available historical data and contrasts it with the well-documented profiles of contemporary hypnotics.
Executive Summary
This compound, a piperidinedione derivative introduced in the mid-20th century, is a sedative-hypnotic that has been withdrawn from the market due to safety concerns, most notably the risk of agranulocytosis.[1][2] Its mechanism of action is broadly characterized as central nervous system (CNS) depression, likely sharing some properties with barbiturates, though a precise molecular target comparable to modern hypnotics has not been extensively elucidated.[3]
In contrast, modern hypnotics, such as benzodiazepines and the non-benzodiazepine "Z-drugs" (zolpidem, zopiclone, eszopiclone), exert their effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This targeted mechanism generally offers a more favorable safety profile compared to older sedative-hypnotics.[4]
This guide presents a side-by-side comparison of the available data on the pharmacodynamics, pharmacokinetics, and safety profiles of this compound and modern hypnotics. It also includes detailed experimental protocols for key assays used in the evaluation of sedative-hypnotic drugs.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and modern hypnotics. It is important to note the historical context of the this compound data and the absence of direct, modern comparative studies.
Table 1: Pharmacodynamic and Pharmacokinetic Properties
| Parameter | This compound | Benzodiazepines (e.g., Diazepam) | Z-Drugs (e.g., Zolpidem) |
| Mechanism of Action | General CNS Depressant | Positive Allosteric Modulator of GABA-A Receptors | Selective Positive Allosteric Modulator of GABA-A Receptors (preferentially α1 subunit) |
| Primary Sedative Effect | Sedation and Hypnosis | Anxiolytic, Sedative, Hypnotic, Myorelaxant, Anticonvulsant | Primarily Hypnotic |
| Effect on Sleep Architecture | Data not available | Increases Stage 2 sleep, decreases REM and slow-wave sleep[5] | Less disruption to sleep architecture compared to benzodiazepines, may decrease REM sleep at higher doses |
| Bioavailability | Data not available | High (e.g., Diazepam ~90%) | ~70% (oral) |
| Protein Binding | Data not available | High (e.g., Diazepam >98%) | ~92% |
| Metabolism | Hepatic | Hepatic (CYP3A4, CYP2C19) | Hepatic (primarily CYP3A4) |
| Elimination Half-life | Data not available | Variable; Long-acting (e.g., Diazepam 20-100 hours including metabolites) | Short (2-3 hours) |
Table 2: Safety and Toxicity
| Parameter | This compound | Benzodiazepines | Z-Drugs |
| Primary Adverse Effects | Agranulocytosis, CNS depression | Drowsiness, dizziness, cognitive impairment, dependence, withdrawal syndrome | Drowsiness, dizziness, headache, complex sleep-related behaviors |
| Abuse Potential | Assumed to be similar to barbiturates | Yes | Yes |
| Lethal Dose (LD50, oral, mouse) | Data not available | Variable (e.g., Diazepam ~720 mg/kg) | Variable (e.g., Zolpidem ~695 mg/kg) |
Mechanism of Action: From Broad Depression to Targeted Modulation
The evolution of sedative-hypnotics is marked by a refinement in the understanding of their mechanisms of action, moving from general CNS depression to specific receptor modulation.
This compound: A General CNS Depressant
The precise molecular mechanism of this compound's sedative effects is not well-defined in the available literature. It is categorized as a general CNS depressant, a broad classification that includes older drugs like barbiturates. This non-specific mode of action likely contributes to its less favorable safety profile, as it can affect multiple neurotransmitter systems and neuronal functions.
Modern Hypnotics: Targeting the GABA-A Receptor
Modern hypnotics, including benzodiazepines and Z-drugs, achieve their sedative effects by enhancing the activity of GABA, the primary inhibitory neurotransmitter in the CNS. They bind to specific sites on the GABA-A receptor, a ligand-gated ion channel, increasing the frequency of channel opening in the presence of GABA. This leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.
References
- 1. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. How Do Sedative/Hypnotics Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Early preclinical studies of discriminable sedative and hallucinogenic drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the toxicological effects of Pyrithyldione and glutethimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological profiles of two sedative-hypnotic agents: Pyrithyldione and Glutethimide. Both drugs, now largely superseded by newer agents, offer valuable case studies in drug toxicity and metabolism. This report synthesizes available experimental data to facilitate a comprehensive understanding of their relative risks.
Executive Summary
This compound and Glutethimide are both central nervous system depressants. Glutethimide is a piperidinedione derivative introduced as a supposedly safer alternative to barbiturates, a claim that was later refuted by evidence of its addiction potential and severe withdrawal symptoms. This compound was also marketed as a sedative-hypnotic presumed to be less toxic than barbiturates. A key differentiator lies in their side-effect profiles, with this compound being associated with a significant risk of agranulocytosis, a severe reduction in white blood cells. Glutethimide, on the other hand, is a potent inducer of the cytochrome P450 enzyme CYP2D6, leading to significant drug-drug interactions.
Quantitative Toxicological Data
The following table summarizes the available quantitative data for this compound and Glutethimide.
| Toxicological Parameter | This compound | Glutethimide | Source(s) |
| Acute Toxicity (LD50) | Data not readily available in reviewed literature. Described as less toxic than barbiturates. | Oral (Dog): 500 mg/kg Intraperitoneal (Mouse): 208 mg/kg | [1] |
| Adverse Effects | Agranulocytosis | CNS depression, addiction, severe withdrawal symptoms | [2] |
| Enzyme Induction | CYP2D6 inducer (less potent than glutethimide) | Potent CYP2D6 inducer | [3] |
Toxicological Mechanisms and Effects
Sedative-Hypnotic Effects
Both this compound and Glutethimide exert their primary pharmacological effect through central nervous system (CNS) depression, leading to sedation and hypnosis. While the precise mechanisms are not fully elucidated for both, Glutethimide is understood to act as a GABA agonist, enhancing the inhibitory effects of this neurotransmitter.
Experimental Workflow: Assessing Sedative-Hypnotic Effects
The sedative and hypnotic properties of compounds like this compound and Glutethimide are typically evaluated in animal models using a battery of behavioral tests. A common workflow is depicted below.
Figure 1: Experimental workflow for assessing sedative-hypnotic effects.
Hematological Toxicity: Agranulocytosis
A significant and potentially fatal adverse effect associated with this compound is agranulocytosis, a severe drop in the number of granulocytes (a type of white blood cell), which leaves patients highly susceptible to infections[2]. This adverse effect was a major factor in its withdrawal from the market. While the exact mechanism of this compound-induced agranulocytosis is not fully understood, it is believed to involve either immune-mediated destruction of neutrophils or direct toxic effects on bone marrow granulocyte precursors.
Signaling Pathway: Drug-Induced Agranulocytosis
The development of drug-induced agranulocytosis can follow several pathways, often involving the formation of reactive metabolites that trigger an immune response or directly damage hematopoietic progenitor cells.
Figure 2: Potential pathways of drug-induced agranulocytosis.
Hepatic Metabolism and Enzyme Induction
Glutethimide is a well-documented and potent inducer of the hepatic enzyme CYP2D6[3]. This property has significant clinical implications, as it can accelerate the metabolism of other drugs cleared by this enzyme, potentially reducing their efficacy. A notable example is the interaction with codeine, where Glutethimide's induction of CYP2D6 enhances the conversion of codeine to its more potent metabolite, morphine. This interaction has been a factor in cases of overdose and abuse. This compound is also a CYP2D6 inducer, but it is considered to be less potent than Glutethimide.
Experimental Workflow: CYP450 Induction Assay
The potential of a compound to induce cytochrome P450 enzymes is a critical part of preclinical safety assessment. The following workflow outlines a typical in vitro experiment using primary human hepatocytes.
Figure 3: Workflow for an in vitro CYP450 induction assay.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of toxicological data. Below are summaries of methodologies relevant to the toxicological assessment of this compound and Glutethimide.
Acute Oral Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Methodology (General Protocol):
-
Animal Model: Typically rats or mice of a specific strain, age, and sex are used.
-
Acclimation: Animals are acclimated to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). A range of doses is selected based on preliminary range-finding studies.
-
Administration: A single dose is administered to each animal via oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of 14 days.
-
Data Analysis: The LD50 value is calculated using statistical methods such as the probit or logit method.
In Vitro Agranulocytosis Assay (Colony-Forming Unit - Granulocyte/Macrophage - CFU-GM Assay)
Objective: To assess the potential of a drug to cause neutropenia by measuring its effect on the proliferation of hematopoietic progenitor cells.
Methodology:
-
Cell Source: Human or mouse bone marrow mononuclear cells or cord blood cells are isolated.
-
Cell Culture: The cells are cultured in a semi-solid medium (e.g., methylcellulose) containing growth factors (e.g., GM-CSF, IL-3) that promote the growth of granulocyte and macrophage colonies.
-
Drug Exposure: The cells are exposed to a range of concentrations of the test drug. A vehicle control is also included.
-
Incubation: The cultures are incubated for 7-14 days to allow for colony formation.
-
Colony Counting: The number of CFU-GM colonies (clusters of 50 or more cells) is counted using an inverted microscope.
-
Data Analysis: The concentration of the drug that inhibits colony formation by 50% (IC50) is determined.
CYP2D6 Induction Assay in Human Hepatocytes
Objective: To determine if a drug induces the expression and/or activity of the CYP2D6 enzyme.
Methodology:
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.
-
Treatment: After a recovery period, the hepatocytes are treated with the test compound, a known inducer (positive control, e.g., rifampicin (B610482) for CYP3A4), and a vehicle control for 48-72 hours.
-
Analysis of Gene Expression (qPCR):
-
RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR is used to measure the relative expression levels of CYP2D6 mRNA.
-
-
Analysis of Enzyme Activity (LC-MS/MS):
-
The treated cells are incubated with a specific CYP2D6 substrate (e.g., dextromethorphan).
-
The formation of the metabolite (e.g., dextrorphan) is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The fold induction of mRNA expression and enzyme activity relative to the vehicle control is calculated.
Conclusion
This comparative guide highlights the distinct toxicological profiles of this compound and Glutethimide. While both are sedative-hypnotics, their primary safety concerns differ significantly. This compound poses a serious risk of agranulocytosis, a rare but life-threatening condition. Glutethimide's main toxicological concern, beyond its abuse potential, is its potent induction of CYP2D6, which can lead to complex and unpredictable drug-drug interactions. The experimental data and methodologies presented here provide a framework for understanding and comparing the toxicological risks associated with these and other sedative-hypnotic agents. This information is critical for researchers and drug development professionals in the ongoing effort to develop safer and more effective therapeutics.
References
Unveiling the Solid-State Architecture of Pyrithyldione: A Comparative Guide to Polymorph Characterization by X-ray Diffraction
For researchers, scientists, and professionals in drug development, understanding the polymorphic landscape of an active pharmaceutical ingredient (API) is critical for ensuring product quality, stability, and efficacy. This guide provides a comparative analysis of the known polymorphs of Pyrithyldione, a sedative-hypnotic drug, with a focus on the application of X-ray diffraction (XRD) for their structural confirmation. Experimental data from complementary thermal analysis techniques are also presented to offer a comprehensive characterization.
This compound is known to exist in at least four crystalline forms, with the crystal structures of Forms I, II, and III having been extensively characterized.[1][2] X-ray diffraction stands as the definitive technique for elucidating the unique three-dimensional arrangement of molecules in the crystal lattice of each polymorph. This structural uniqueness gives rise to distinct physicochemical properties, making polymorph identification and control a crucial aspect of pharmaceutical development.
Comparative Analysis of this compound Polymorphs
The crystallographic and thermal properties of this compound polymorphs I, II, and III have been determined, providing a basis for their unambiguous identification. X-ray diffraction data reveals distinct crystal systems, space groups, and unit cell parameters for each form, serving as a structural fingerprint. Thermal analysis, specifically Differential Scanning Calorimetry (DSC), provides complementary information on the melting behavior and thermodynamic relationships between the polymorphs.
Crystallographic Data from X-ray Diffraction
The primary method for the definitive identification of crystalline polymorphs is single-crystal and powder X-ray diffraction. The data presented below is derived from the comprehensive study by Lemmerer et al. (2011), which successfully elucidated the crystal structures of three this compound polymorphs.
| Parameter | This compound Form I | This compound Form II | This compound Form III |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁/c | Pca2₁ |
| a (Å) | 8.356(3) | 10.384(4) | 12.011(4) |
| b (Å) | 12.069(4) | 8.418(3) | 8.339(3) |
| c (Å) | 9.289(3) | 11.082(4) | 9.988(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 104.99(3) | 108.97(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 904.3(5) | 916.4(6) | 1000.1(6) |
| Z | 4 | 4 | 4 |
| CCDC Number | 811029 | 811030 | 811031 |
Table 1: Comparative Crystallographic Data of this compound Polymorphs I, II, and III.
Thermal Analysis Data
Differential Scanning Calorimetry (DSC) is a valuable tool for characterizing the thermal behavior of polymorphs, including their melting points and enthalpies of fusion. These parameters are unique to each polymorphic form and can be used for identification and for studying their relative thermodynamic stability.
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| Form I | 102.3 | 21.5 |
| Form II | 98.5 | 20.4 |
| Form III | 95.1 | 19.8 |
Table 2: Thermal Analysis Data for this compound Polymorphs.
Experimental Protocols
To ensure accurate and reproducible results in polymorph characterization, detailed and validated experimental protocols are essential. The following sections outline the methodologies for X-ray diffraction and thermal analysis applicable to the study of this compound polymorphs.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a non-destructive technique widely used for the identification and quantification of crystalline phases in a sample.[2]
Instrumentation: A high-resolution powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a sensitive detector is recommended.
Sample Preparation:
-
Gently grind the this compound sample to a fine powder using an agate mortar and pestle to minimize preferred orientation effects.
-
Pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.[3] For small sample quantities, a low-background sample holder can be utilized.[3]
Data Collection:
-
Mount the sample holder in the diffractometer.
-
Set the instrument parameters for data collection. A typical 2θ scan range for organic molecules is 2° to 40°, with a step size of 0.02° and a counting time of 1-2 seconds per step.
-
Initiate the X-ray generator and detector and start the data acquisition.
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is the fingerprint of the crystalline phase(s) present in the sample.
-
Compare the experimental PXRD pattern with reference patterns calculated from the single-crystal structures of the known this compound polymorphs (from the CCDC database) for phase identification.
-
The presence of unique peaks at specific 2θ angles confirms the identity of the polymorph.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting and crystallization.
Instrumentation: A calibrated Differential Scanning Calorimeter is required.
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound polymorph sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample during heating.
Data Collection:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should encompass the melting points of all expected polymorphs.
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to the melting of each polymorph.
-
The onset temperature of the endotherm is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Workflow for Polymorph Confirmation
The following diagram illustrates a typical workflow for the confirmation of this compound polymorphs, integrating both X-ray diffraction and thermal analysis techniques.
A flowchart illustrating the experimental workflow for confirming this compound polymorphs.
References
A Comparative Analysis of Pyrithyldione and Other Historical Sedative-Hypnotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Pyrithyldione against a selection of other historical sedative-hypnotics, including Thalidomide, Glutethimide, and Methaqualone. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these historical central nervous system (CNS) depressants. Due to the age of the primary research on these compounds, comprehensive and directly comparable experimental data is limited. This document synthesizes available information to facilitate a comparative understanding.
Executive Summary
This compound, a sedative-hypnotic agent, was historically used for its sleep-inducing properties. Like many of its contemporaries, it has been largely superseded by newer agents with more favorable safety profiles. This guide presents available data on the efficacy and safety of this compound in comparison to other historical sedatives such as Thalidomide, known for its complex history; Glutethimide, a GABAergic compound; and Methaqualone, a once-popular sedative-hypnotic. The primary mechanism of action for many of these historical sedatives involves the enhancement of GABAergic neurotransmission, leading to CNS depression.
Data Presentation
The following tables summarize the available quantitative data for this compound and the selected comparator sedatives. It is important to note that the data has been compiled from various sources and may not have been generated under a single, standardized experimental protocol, which limits direct comparability.
Table 1: Comparative Efficacy and Toxicity
| Compound | Animal Model | Efficacy Metric (Dose) | Toxicity Metric (LD50) | Source(s) |
| This compound | Rodents | Data not available | Data not available | [1][2] |
| Thalidomide | Rat | Hypnotic Dose: 16 mg/kg p.o. | 113 mg/kg (oral) | [3][4] |
| Mouse | Reduced Spontaneous Activity: 8-1000 mg/kg p.o. | Virtually impossible to determine a lethal dose in some early tests. | [4] | |
| Glutethimide | Rat | Altered Motor Activity in Offspring: 200-400 mg/kg (maternal dose) | Data not available | |
| Methaqualone | Mouse | - | 1250 mg/kg (oral) | |
| Rat | - | 326 mg/kg (oral) |
Table 2: Pharmacological Properties
| Compound | Onset of Action | Duration of Action | Mechanism of Action | Key Adverse Effects |
| This compound | Data not available | Data not available | CNS Depressant, CYP2D6 inducer | Agranulocytosis |
| Thalidomide | Data not available | Data not available | Not fully elucidated, but distinct from barbiturates; increases non-REM sleep. | Teratogenicity, peripheral neuropathy, sedation. |
| Glutethimide | 30 minutes | 4-8 hours | GABAergic | Addiction, withdrawal symptoms. |
| Methaqualone | ~30 minutes | 5-8 hours | Positive allosteric modulator of GABAA receptors. | Addiction, overdose leading to seizures and coma. |
Experimental Protocols
Detailed experimental protocols for the specific data points in the tables are not consistently available in the historical literature. However, the following are generalized methodologies for key experiments used to assess sedative-hypnotic efficacy.
Loss of Righting Reflex Assay
This assay is a primary method for determining the hypnotic effect of a substance in rodents.
Objective: To assess the ability of a compound to induce a loss of the righting reflex, indicative of a hypnotic state.
Apparatus:
-
Observation cages or chambers.
-
Timer.
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle control via a specified route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration, the animal is gently placed on its back.
-
The time taken for the animal to right itself (return to a prone position with all four paws on the ground) is recorded.
-
The loss of the righting reflex is defined as the inability of the animal to right itself within a specified time (e.g., 30-60 seconds).
-
The duration of the loss of righting reflex is measured as the time from the loss of the reflex until it is regained.
-
The dose at which 50% of the animals exhibit a loss of righting reflex (HD50) can be calculated.
Open Field Test for Locomotor Activity
This test is used to evaluate the effect of a substance on spontaneous locomotor activity, which is often reduced by sedatives.
Objective: To measure changes in spontaneous locomotor activity and exploratory behavior.
Apparatus:
-
A square or circular arena with walls to prevent escape, often equipped with infrared beams or a video tracking system.
-
The arena floor is typically divided into a grid of squares.
Procedure:
-
Animals are habituated to the testing room for a period (e.g., 30-60 minutes) before the test.
-
The test compound or vehicle is administered.
-
The animal is placed in the center of the open field arena.
-
Activity is recorded for a set duration (e.g., 15-60 minutes).
-
Parameters measured may include:
-
Total distance traveled.
-
Number of line crossings (if a grid is used).
-
Time spent in the central versus peripheral zones of the arena.
-
Rearing frequency (vertical activity).
-
Signaling Pathways and Mechanisms of Action
A common mechanism of action for many historical sedatives is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.
GABAergic Synaptic Transmission
The following diagram illustrates a simplified GABAergic synapse, the primary target for many sedative-hypnotic drugs. These drugs typically act as positive allosteric modulators of the GABAA receptor, enhancing the influx of chloride ions in response to GABA binding. This hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, resulting in CNS depression.
Caption: Simplified GABAergic synapse and the action of sedative-hypnotics.
Experimental Workflow for Sedative-Hypnotic Screening
The following diagram outlines a typical workflow for the preclinical screening of potential sedative-hypnotic compounds.
Caption: Preclinical screening workflow for sedative-hypnotic drug candidates.
References
A Comparative Analysis of Pyrithyldione: Co-crystal Form vs. Pure Form for Enhanced Pharmaceutical Properties
For Immediate Release
[City, State] – A comprehensive analysis of the co-crystal of pyrithyldione with propyphenazone (B1202635) reveals significant modifications in its physicochemical properties compared to its pure form. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed comparison supported by experimental data, highlighting the potential of co-crystallization in optimizing active pharmaceutical ingredients (APIs).
This compound, a sedative-hypnotic agent, and propyphenazone, a non-steroidal anti-inflammatory drug (NSAID), form a co-crystal that has been shown to exhibit distinct thermal behavior and is presumed to have altered solubility and dissolution characteristics. Co-crystals are multi-component crystalline solids where at least one component is an API and the others are pharmaceutically acceptable co-formers. The formation of co-crystals can lead to improved properties such as increased solubility, enhanced dissolution rates, and better stability, which are critical for drug efficacy and manufacturability.
Quantitative Comparison of Physicochemical Properties
| Property | This compound (Pure Form) | Propyphenazone (Pure Form) | This compound-Propyphenazone Co-crystal |
| Melting Point (°C) | Form I: 92-93[1][2] Form II: 97-98[1][2] Form III: 81-86[1] | 103 | Three polymorphs exist; specific melting points require access to specialized literature. |
| Water Solubility | Moderately soluble | 0.24 g/100 mL (at 16.5 °C) | Data not publicly available, but co-crystallization is a known technique to enhance solubility. |
| Dissolution Rate | Data not publicly available | Data not publicly available | Expected to be different from the pure forms, a key area for co-crystal development. |
Experimental Protocols
The characterization of both the pure forms and the co-crystal of this compound involves several key analytical techniques. The methodologies outlined below are standard practices in the field of solid-state pharmaceutical analysis.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal behavior of the crystalline solids.
Protocol:
-
A small sample (typically 2-5 mg) of the material (pure this compound, propyphenazone, or the co-crystal) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed.
-
The sample is heated in a DSC instrument at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
The heat flow to the sample is measured as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The existence of multiple melting peaks can indicate the presence of polymorphs.
Powder X-Ray Diffraction (PXRD)
Objective: To analyze the crystal structure and identify the solid form (polymorph, co-crystal).
Protocol:
-
A powdered sample is gently packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is a unique fingerprint of the crystalline solid.
-
The formation of a co-crystal is confirmed by a PXRD pattern that is distinct from the patterns of the individual components.
Solubility Studies
Objective: To determine the equilibrium solubility of the compound in a specific solvent (e.g., water, biorelevant media).
Protocol:
-
An excess amount of the solid (pure API or co-crystal) is added to a known volume of the solvent in a sealed container.
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved solute in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
Dissolution Rate Studies
Objective: To measure the rate at which the solid dissolves in a given medium.
Protocol:
-
A known amount of the solid is introduced into a dissolution apparatus (e.g., USP Apparatus II, paddle method) containing a specified volume of dissolution medium maintained at a constant temperature.
-
The apparatus is operated at a fixed stirring speed.
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn.
-
The concentration of the dissolved drug in each aliquot is analyzed by HPLC or UV-Vis spectroscopy.
-
The cumulative amount of drug dissolved is plotted against time to determine the dissolution profile.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the formation and characterization of a pharmaceutical co-crystal, highlighting the logical progression from starting materials to the final analysis of its properties.
Caption: Workflow for the synthesis and characterization of a pharmaceutical co-crystal.
The logical relationship between the components is sequential, starting from the selection of the API and co-former, leading to the synthesis of the co-crystal. The newly formed co-crystal is then subjected to various characterization techniques to determine its physicochemical properties. Finally, these properties are compared with those of the pure components to evaluate the impact of co-crystallization.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Pyrithyldione
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Pyrithyldione, a sedative-hypnotic drug. The following procedural guidance is designed to answer specific operational questions and build trust in laboratory safety practices.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders or creating solutions, to minimize inhalation of dust or aerosols.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use and change them frequently.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure minimal risk of exposure and contamination.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, review the Safety Data Sheet (SDS) for this compound. Ensure all necessary PPE is available and in good condition. The work area should be clean and uncluttered.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust clouds.
-
-
Solution Preparation:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
-
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Clean all equipment and the work area to remove any residual contamination.
-
Properly remove and dispose of PPE as contaminated waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing paper, and disposable labware, should be considered hazardous waste.
-
Waste Containers: Dispose of solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Licensed Waste Management: Arrange for the disposal of hazardous waste through a licensed and reputable waste management company.[1] Do not dispose of this compound down the drain or in the regular trash.
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound. It is important to note that specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory agencies. In the absence of a specific OEL, it is crucial to handle this compound with a high degree of caution and minimize all potential exposure.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 1295 mg/kg | [1] |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
Note: The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. A lower LD50 indicates higher toxicity.
Emergency Procedures: Spill Response Workflow
In the event of a this compound spill, a clear and immediate response is critical to ensure the safety of all laboratory personnel. The following workflow outlines the necessary steps.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
